molecular formula C9H16O2 B1221761 Neopentyl methacrylate CAS No. 2397-76-4

Neopentyl methacrylate

Cat. No.: B1221761
CAS No.: 2397-76-4
M. Wt: 156.22 g/mol
InChI Key: OOHZIRUJZFRULE-UHFFFAOYSA-N
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Description

Significance of Methacrylate (B99206) Monomers in Contemporary Polymer Research

Methacrylate monomers are fundamental building blocks in polymer science, forming the basis for a wide array of high-performance polymers, most notably poly(methyl methacrylate) (PMMA). straitsresearch.com These polymers are valued for their exceptional properties, including high transparency, resistance to weathering and UV light, durability, and strong adhesion. straitsresearch.comebsco.com This versatility makes them indispensable in numerous industries. straitsresearch.com In the automotive sector, they are used for lightweight components, coatings, and adhesives, contributing to fuel efficiency. straitsresearch.comfactmr.com The construction industry relies on them for applications like glazing, signage, and durable coatings. straitsresearch.com

The adaptability of methacrylate polymers is a key driver of their significance. nih.gov By altering the pendent ester group, a vast range of chemical functionalities (alkyl, aryl, charged, etc.) can be introduced, allowing for the precise tailoring of polymer properties. nih.gov This has led to their use in specialized fields such as biomedical devices, where they are found in dental composites, contact lenses, and bone cements. nih.gov Furthermore, the development of controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization has enabled greater control over polymer architecture, molecular weight, and functionality, expanding their application in advanced technologies like nanotechnology and drug delivery systems. nih.govtandfonline.com

Distinctive Structural Characteristics of Neopentyl Methacrylate for Macromolecular Engineering

The defining feature of this compound is its bulky neopentyl (2,2-dimethylpropyl) group attached to the ester oxygen. chemicalbull.com This branched alkyl structure introduces significant steric hindrance, a critical factor that profoundly influences both polymerization kinetics and the properties of the resulting polymer. chemicalbull.comwikipedia.org

The steric bulk of the neopentyl group shields the reactive center during polymerization. vulcanchem.com This spatial arrangement can slow down reaction rates compared to less hindered monomers. wikipedia.org In the resulting polymer, poly(this compound), the bulky side chains increase the distance between polymer backbones. mdpi.com This separation reduces intermolecular forces and can influence the material's physical properties. For instance, the introduction of bulky groups can enhance the thermal stability of the polymer. acs.org The glass transition temperature (Tg) of poly(this compound) has been reported to be 40 °C. acs.org The steric hindrance also contributes to the stability of the polymer by making the ester linkage less accessible to chemical attack. This characteristic is exploited in applications requiring durability and controlled reactivity, such as in the synthesis of specialized block copolymers where the neopentyl group can act as a stable protecting group for other functionalities. acs.org

Historical Context and Evolution of Research on this compound Polymers

The study of methacrylate polymers dates back to the late 19th century, with poly(methacrylic acid) first reported in 1880. nih.gov The commercial development of their esters, like the well-known poly(methyl methacrylate) (PMMA), began in the 1930s. ebsco.com However, research into more specialized monomers like this compound came later. A significant hurdle was the difficulty in preparing its precursor, neopentyl alcohol. acs.org The development of new synthetic methods, particularly the lithium aluminum hydride reduction of pivalic acid, made neopentyl alcohol more accessible and enabled the synthesis and study of its corresponding methacrylate ester. acs.org

Early investigations focused on the fundamental synthesis of this compound and the characterization of its physical properties. acs.org A 1954 study detailed its preparation and noted the pronounced steric hindrance of the neopentyl group, which made the ester unusually resistant to saponification (hydrolysis with a base). acs.org This early work laid the groundwork for understanding the unique reactivity, or lack thereof, conferred by the bulky side group. Over time, research evolved from basic synthesis to exploring its use in more complex polymer systems. Scientists began to leverage its unique structure, particularly its stability and steric bulk, in areas like copolymerization and the creation of materials with specific thermal and mechanical properties. acs.orgmdpi.com

Overview of Key Academic Research Trajectories for this compound

Current research on this compound primarily leverages its unique steric and stability characteristics for advanced applications. A significant research trajectory involves its use as a "protecting group" in the synthesis of functional polymers. acs.org For example, neopentyl-protected sulfonate methacrylate monomers are used in controlled radical polymerization techniques like RAFT. acs.org The resulting polymer is hydrophobic and soluble in organic solvents, allowing for easy characterization. The robust neopentyl group can then be removed under specific conditions to reveal a sulfonic acid group, transforming the polymer into a strong polyanion for use in applications like ion-exchange membranes or self-assembling block copolymers. acs.orgmdpi.com

Another key area of research is in materials science, particularly for applications where thermal stability and durability are critical. angenechemical.com The bulky neopentyl group contributes to a higher glass transition temperature compared to polymers with smaller, linear alkyl side chains. mdpi.comacs.org This property is being explored in the development of specialty polymers. For instance, poly(this compound) has been investigated in molecular dynamics simulations to predict its thermophysical properties, such as its glass transition temperature and density, contributing to the computational design of new materials. amazonaws.com There is also interest in its use in copolymer systems to modify the properties of other polymers. For example, it has been incorporated into block copolymers, such as poly(methyl methacrylate)-b-poly(this compound), to create materials with tailored nanostructures and properties. ruixibiotech.com

Compound Information

Compound NameSynonymsMolecular FormulaCAS Number
This compound2,2-dimethylpropyl 2-methylprop-2-enoate; Methacrylic acid, neopentyl esterC₉H₁₆O₂2397-76-4 nih.gov
Poly(this compound)2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer(C₉H₁₆O₂)n34903-87-2 nih.govchemsrc.com
Methyl methacrylateMMAC₅H₈O₂9011-14-7 wikipedia.org
Poly(methyl methacrylate)PMMA; Acrylic glass(C₅H₈O₂)n9011-14-7 wikipedia.org
2-Hydroxyethyl methacrylateHEMAC₆H₁₀O₃868-77-9 atamanchemicals.com
Glycidyl (B131873) methacrylateGMAC₇H₁₀O₃106-91-2 polymersource.ca
Triethylene glycol dimethacrylateTEGDMAC₁₄H₂₂O₆109-16-0 researchgate.net
Bisphenol A-glycidyl methacrylateBis-GMAC₂₉H₃₆O₈1565-94-2 nih.gov
Pivalic acid2,2-Dimethylpropanoic acidC₅H₁₀O₂75-98-9 acs.org
Neopentyl alcohol2,2-Dimethyl-1-propanolC₅H₁₂O75-84-3 acs.org
3-Sulfopropyl methacrylateSPMAC₇H₁₂O₅S31098-20-1 acs.org

Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 156.22 g/mol nih.gov
Density 0.8697 g/cm³ (at 26 °C) echemi.com
Boiling Point 65 °C (at 19.5 Torr) echemi.com
Refractive Index 1.426 echemi.com
Flash Point 53.9 °C echemi.com
Molecular Formula C₉H₁₆O₂ nih.gov
Generated json

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZIRUJZFRULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34903-87-2
Record name 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer
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DSSTOX Substance ID

DTXSID20178694
Record name Neopentyl methacrylate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2397-76-4
Record name Neopentyl methacrylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Neopentyl methacrylate
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Record name Neopentyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester
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Record name NEOPENTYL METHACRYLATE
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Synthetic Methodologies for Neopentyl Methacrylate Monomer

Esterification Reactions for Neopentyl Methacrylate (B99206) Synthesis

The principal method for synthesizing neopentyl methacrylate is through the esterification of neopentyl alcohol with methacrylic acid. smolecule.com This process can also be achieved via transesterification using methyl methacrylate and neopentyl glycol.

Conventional Synthesis Routes and Reaction Mechanisms

The acid-catalyzed condensation of methacrylic acid with neopentyl alcohol is a foundational method for producing this compound. smolecule.com This reaction adheres to the classic Fischer esterification mechanism. The process involves the protonation of the carboxylic acid group of methacrylic acid, which then undergoes a nucleophilic attack by the hydroxyl group of neopentyl alcohol. smolecule.com This is followed by a series of steps including protonation, nucleophilic addition, and elimination, ultimately forming the ester and water as a byproduct. smolecule.com

Another conventional route is the transesterification of methyl methacrylate with neopentyl alcohol. This method is often preferred due to its milder reaction conditions and the production of methanol (B129727), which is more easily removed than water. smolecule.com The reaction mechanism involves the nucleophilic attack of the alkoxide, formed from neopentyl alcohol, on the carbonyl carbon of methyl methacrylate. This is followed by the elimination of methoxide (B1231860) to yield the desired this compound. smolecule.com

The following table outlines the typical reaction parameters for the acid-catalyzed esterification of methacrylic acid.

ParameterValue RangeOptimal Conditions
Temperature (°C)60-12080-100
Catalyst Loading (wt%)1-103-5
Molar Ratio (Alcohol:Acid)1:1 to 10:13:1 to 5:1
Reaction Time (hours)2-84-6
Conversion (%)75-9585-90

Advanced Catalytic Systems in Esterification Processes

Advancements in catalysis have led to the development of more efficient and environmentally friendly methods for this compound synthesis.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in industrial esterification processes. smolecule.comsolubilityofthings.com Traditional acid catalysts include sulfuric acid, phosphoric acid, and para-toluenesulfonic acid. smolecule.com These catalysts work by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by the alcohol. smolecule.com Kinetic studies have shown that the reaction is first-order with respect to the concentration of methacrylic acid and has a fractional order dependence on the catalyst concentration. smolecule.com

Base-catalyzed transesterification systems, particularly those using alkoxide catalysts derived from lithium, sodium, and magnesium, have also gained traction due to their high activity and selectivity, as well as their reduced corrosivity (B1173158) compared to acid systems. smolecule.com The mechanism here involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide, which then attacks the ester carbonyl carbon. smolecule.com

The table below compares the performance of various homogeneous acid catalysts.

Catalyst TypeActivity (mol/L·h)Selectivity (%)Operating Temperature (°C)
Sulfuric Acid15-2585-9060-80
Phosphoric Acid10-2080-8570-90
Para-toluenesulfonic Acid12-2288-9265-85
Methanesulfonic Acid18-2890-9570-100

Heterogeneous catalysts offer several advantages, including easier product separation, catalyst reusability, and a smaller environmental footprint. smolecule.com Solid acid catalysts such as ion-exchange resins, zeolites, and heteropolyacids have shown significant promise. smolecule.com Ion-exchange resins with sulfonic acid groups have demonstrated particularly high performance in esterification reactions. smolecule.com The reaction kinetics when using cation-exchange resins often follow the Langmuir-Hinshelwood model, where both methacrylic acid and the alcohol are adsorbed onto the catalyst surface. smolecule.com

Homogeneous Catalysis

Process Optimization and Yield Enhancement Strategies

Several strategies are employed to optimize the synthesis of this compound and enhance the yield. Reactive distillation is a key process intensification technique that combines reaction and separation in a single unit. This is especially beneficial for equilibrium-limited reactions like esterification, as the continuous removal of byproducts such as water or methanol drives the reaction towards completion. smolecule.comgoogle.com

Continuous flow synthesis in microreactors offers superior heat and mass transfer compared to traditional batch processes, leading to improved reaction rates and selectivity. smolecule.com The high surface-area-to-volume ratio in microreactors is particularly advantageous for managing the heat generated in exothermic esterification reactions. smolecule.com

The removal of water is critical for driving the esterification equilibrium towards the product side. smolecule.com Techniques such as azeotropic distillation using a Dean-Stark apparatus or the use of molecular sieves are commonly employed in industrial settings to achieve high conversion rates. smolecule.com

Purification and Purity Assessment of this compound Monomer

After synthesis, the this compound monomer must be purified to remove unreacted starting materials, catalysts, and byproducts. Distillation, particularly vacuum distillation, is a common method for purification. google.com The process typically involves first removing excess methyl methacrylate, followed by the removal of the catalyst and any polymerization inhibitors. google.com

The purity of the final this compound product is crucial for its application in polymerization. Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to quantify residual reactants and byproducts. High-performance liquid chromatography (HPLC) is also employed to resolve and quantify any oligomeric byproducts that may have formed during the synthesis.

Distillation and Chromatographic Purification Techniques

Following the synthesis of this compound, the crude product contains unreacted starting materials, catalysts, inhibitors, and potential by-products. Therefore, purification is a critical step to achieve the high purity monomer required for polymerization and other applications.

Distillation is the primary method for purifying this compound on an industrial scale. smolecule.com Due to the relatively high boiling point of the monomer, vacuum distillation is employed to lower the boiling temperature and prevent thermally induced polymerization during purification. A multi-stage distillation process is often used.

First Stage: This stage typically involves removing the more volatile components, such as excess methyl methacrylate in a transesterification reaction, at a moderate temperature (e.g., 50–60°C) and reduced pressure.

Second Stage: The second stage separates the this compound product from less volatile impurities like catalysts, inhibitors, and oligomeric by-products. This is performed at a higher temperature (e.g., 100–120°C) and a higher vacuum (e.g., 0.5–1 mmHg). This process can yield this compound with a purity exceeding 99%. google.com

Chromatographic purification techniques , while less common for bulk industrial production, are invaluable for producing high-purity samples for research and analytical purposes. Column chromatography can effectively separate the monomer from closely related impurities. Methacrylate-based monolithic columns have been developed for the chromatographic separation of various molecules, highlighting the utility of chromatographic methods within the field of methacrylate chemistry. researchgate.netresearchgate.netethz.ch These techniques offer high resolution but are generally more suitable for smaller-scale purification.

Below is a table summarizing typical conditions for the vacuum distillation of methacrylate products.

Distillation StagePurposeTypical Temperature (°C)Typical Pressure
First StageRemoval of excess reactants (e.g., Methyl Methacrylate)50 - 6010 - 20 mmHg
Second StageSeparation of product from catalysts and inhibitors100 - 1200.5 - 1 mmHg

Analytical Methods for Monomer Purity Characterization (e.g., GC, HPLC)

To ensure the quality and purity of this compound monomer, various analytical techniques are employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominent methods for this purpose. americanlaboratory.com

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. It is widely used to quantify residual reactants, such as neopentyl glycol, and by-products. Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information about the composition of the sample. personalcarecouncil.org For instance, GC-MS analysis can confirm the final purity of the distilled product to be over 99%, with residual reactants like methyl methacrylate and neopentyl glycol below 0.1% and 0.05%, respectively.

High-Performance Liquid Chromatography (HPLC) is another essential analytical tool, particularly effective for analyzing less volatile or thermally sensitive impurities. americanlaboratory.comusm.myresearchgate.net In the context of methacrylate monomers, HPLC is often used to resolve and quantify oligomeric by-products that may form during synthesis or storage. Reversed-phase HPLC with a C18 column is a common setup, using a mobile phase such as an acetonitrile/water mixture. americanlaboratory.comusm.my This method is also extensively used to determine the amount of leachable residual monomers from polymeric materials, demonstrating its sensitivity and applicability. americanlaboratory.comnih.gov

The table below provides an overview of typical chromatographic conditions for analyzing methacrylate monomers.

TechniqueTypical ColumnMobile Phase / Carrier GasDetectorApplication
GCCapillary ColumnHelium/NitrogenFID, MSQuantification of volatile impurities and residual reactants. personalcarecouncil.org
HPLCC18 Reversed-PhaseAcetonitrile/WaterUV, MSAnalysis of residual monomer and non-volatile by-products. americanlaboratory.com

Polymerization Behavior and Mechanisms of Neopentyl Methacrylate

Free Radical Polymerization of Neopentyl Methacrylate (B99206)

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like NPMA. fujifilm.com The process involves a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.comgoogle.com

The initiation of free radical polymerization involves the generation of active free radicals from an initiator molecule, which then react with a monomer to start the polymer chain. fujifilm.comitu.edu.tr The most prevalent method for creating these initial radicals is the thermal decomposition of initiators, such as azo compounds or peroxides. fujifilm.com

The rate of polymerization is influenced by the concentration of the initiator. Studies on similar systems have shown that varying the initiator concentration affects the reaction rate. For example, in the polymerization of methyl methacrylate (MMA) using α,α'-azobisisobutyronitrile (AIBN), the rate of polymerization changes with the AIBN concentration. asianpubs.org

Following initiation, the propagation stage consists of the rapid and sequential addition of monomer molecules to the growing radical chain. fujifilm.com This step, characterized by the propagation rate coefficient (k_p_), is fundamental to the growth of the polymer. researchgate.net The structure of the monomer, including the size and polarity of its pendant group, significantly affects the propagation kinetics. researchgate.net

Chain transfer is another critical reaction that can occur, where the activity of the growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). fujifilm.com This process can influence the molecular weight of the resulting polymer. asianpubs.org In some systems, charge-transfer complexes have been investigated as chain transfer agents. For example, an anthracene-iodine charge transfer complex has been shown to act as a CTA in the polymerization of methyl methacrylate, where an increase in its concentration led to a decrease in the polymerization rate. asianpubs.org The bulky neopentyl group in NPMA can sterically influence the rates of both propagation and chain transfer reactions. acs.org

Termination is the final stage of free radical polymerization, where the growth of a polymer chain is stopped. google.com This typically occurs through the reaction of two growing radical chains, either by combination (where they form a single chain) or disproportionation (where one radical abstracts a hydrogen from the other, resulting in two terminated chains). fujifilm.com The termination rate coefficient, k_t_, is a crucial parameter, but its determination is complex and can be affected by factors like conversion and chain length. uq.edu.auiupac.org

For methacrylates, the termination process is known to be diffusion-controlled and chain-length dependent. mdpi.com At low conversions, termination is significantly faster for shorter, more mobile radical chains than for longer, entangled chains. mdpi.com The activation energy for termination, E_a_(k_t_), for monomers like methyl methacrylate has been found to be in the range of 18–24 kJ mol⁻¹ in bulk polymerization, which is consistent with weak chain-length dependence for long chains. mdpi.com However, in dilute solutions where shorter chains are more prevalent, E_a_(k_t_) values are higher, indicating strong chain-length dependence. mdpi.com

The kinetics of NPMA polymerization are sensitive to the choice of initiator system and reaction conditions such as temperature and solvent. The rate of polymerization generally increases with temperature due to higher rate constants for both initiator decomposition and propagation. acs.org However, elevated temperatures can also increase the frequency of side reactions like chain transfer. acs.org

The type and concentration of the initiator play a direct role. For example, in the microencapsulation of phase change materials using polymethyl methacrylate, the choice between initiators like benzoyl peroxide (BPO) and an azo initiator (Azo-65) at different temperatures impacted the thermal properties and stability of the resulting microcapsules, which was attributed to differences in the polymer shell thickness. mdpi.com Similarly, the polymerization of other methacrylates has shown that the reaction rate is dependent on the initiator concentration. ripublication.com

The reaction medium also has a significant effect. The polymerization kinetics of acrylic and methacrylic monomers can be influenced by dipolar effects and hydrogen bonding within the reaction medium. researchgate.netmdpi.com For example, the polymerization rate of hydroxyalkyl acrylates is enhanced by hydrogen bonding, which is thought to reduce the termination rate. researchgate.net

Termination Reactions and Rate Coefficients

Controlled/Living Radical Polymerization (CRP/RDRP) of Neopentyl Methacrylate

Controlled/Living Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), offers enhanced control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture compared to conventional free radical polymerization. google.comresearchgate.net These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species. acs.orggoogle.com This reversible deactivation minimizes irreversible termination reactions. google.com

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP technique for synthesizing well-defined polymers. researchgate.netchemrestech.com The fundamental principle of ATRP involves the reversible transfer of a halogen atom (like chlorine or bromine) between a dormant polymer chain (an alkyl halide) and a transition-metal complex, which acts as a catalyst. acs.orgulisboa.pt This process generates a low concentration of active radicals, allowing for controlled chain growth. acs.org

ATRP has been successfully applied to the polymerization of various methacrylate monomers. acs.org A typical ATRP system consists of an initiator (an alkyl halide), a transition-metal catalyst (commonly a copper(I) halide), a ligand to solubilize the metal salt and tune its reactivity, and the monomer. itu.edu.trresearchgate.net The polymerization of but-3-en-1-yl methacrylate, for instance, was well-controlled using a system of CuBr/Bpy (bipyridine) as the catalyst, resulting in a polymer with a low polydispersity of 1.1. chemrestech.com In this study, the polymer's molecular weight increased linearly with monomer conversion, a key characteristic of a controlled polymerization process. chemrestech.com

The rate of polymerization in ATRP is typically first order with respect to the concentrations of the monomer, initiator, and the catalyst in its lower oxidation state (e.g., Cu(I)). acs.org The control over the polymerization is highly dependent on the equilibrium between the active and dormant species.

Recent advancements have also explored metal-free ATRP systems to avoid potential metal contamination in the final polymer, which is crucial for biomedical or electronic applications. rsc.org One such approach, Photoinduced Electron Transfer–Atom Transfer Radical Polymerization (PET-ATRP), uses an organic photocatalyst, such as fluorescein, which, in the presence of an electron donor, can activate an alkyl halide initiator under visible light to achieve controlled radical polymerization. rsc.org

Table 1: Summary of ATRP Conditions for But-3-en-1-yl methacrylate This table is based on data for a structurally related methacrylate and serves as an illustrative example of typical ATRP parameters.

ParameterValueReference
Monomer But-3-en-1-yl methacrylate chemrestech.com
Initiator Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) chemrestech.com
Catalyst System CuBr / Bipyridine (Bpy) chemrestech.com
Final M_n ( g/mol ) 5130 chemrestech.com
Polydispersity (M_w/M_n) 1.1 - 1.3 chemrestech.com

Atom Transfer Radical Polymerization (ATRP)

Catalyst and Ligand Systems Design and Efficiency

The success of ATRP for any given monomer is critically dependent on the design of the catalyst system, which comprises a transition metal salt (e.g., Cu(I)Br) and a complexing ligand. The ligand's primary roles are to solubilize the metal salt and to adjust the metal's redox potential to facilitate a dynamic and reversible activation/deactivation process. cmu.edu For methacrylates, nitrogen-based ligands such as multisubstituted bipyridines and linear polyamines (e.g., pentamethyldiethylenetriamine, PMDETA) are commonly employed. sigmaaldrich.com

For sterically demanding methacrylates like this compound, the catalyst's activity must be finely tuned. A highly active catalyst is necessary to ensure efficient deactivation of the propagating radicals, which is crucial for maintaining control and achieving low dispersity (Đ or Mw/Mn). cmu.edu Research into highly active "super-catalysts" has enabled polymerization with catalyst concentrations reduced to parts-per-million (ppm) levels, a process known as Activators ReGenerated by Electron Transfer (ARGET) ATRP. sigmaaldrich.comnih.gov

While specific studies detailing the optimization of catalyst and ligand systems exclusively for this compound are not extensively documented, research on structurally similar bulky methacrylates, such as tert-butyl methacrylate (tBMA), provides valuable insights. For tBMA, a structural isomer of NPMA, kinetic modeling suggests that catalyst systems with an equilibrium constant (Keq) in the range of 10⁻⁵ to 10⁻⁶ are optimal for producing polymers with very low dispersity in a reasonable timeframe. scielo.br It is anticipated that similar catalyst systems, likely involving copper halides complexed with ligands like tris(2-(dimethylamino)ethyl)amine (Me₆TREN) or tris(2-pyridylmethyl)amine (B178826) (TPMA), would be effective for the controlled polymerization of NPMA. sigmaaldrich.com

Table 1: Representative Catalyst/Ligand Systems for ATRP of Methacrylates

Catalyst System Monomer Example Typical Conditions Outcome Reference
CuBr/PMDETA Methyl Methacrylate (MMA) Bulk, 90°C Controlled polymerization, Đ ~1.2-1.4 acs.org
CuBr/Me₆TREN MMA 50 ppm Cu, with reducing agent Well-controlled polymerization, Đ < 1.2 sigmaaldrich.com
CuBr₂/TPMA* Methyl Acrylate (B77674) (MA) 5 ppm Cu, with reducing agent Well-controlled reaction, Đ ~1.1 cmu.edu
CuBr/bpy tert-Butyl Methacrylate Anisole, 70°C Controlled polymerization scielo.br

Note: This table is illustrative of systems used for methacrylates; specific optimization for NPMA would be required.

Kinetic Modeling and Control Parameters in ATRP

The kinetics of ATRP are typically first-order with respect to the concentrations of the monomer, initiator, and the activator (Cu(I) complex). acs.org The rate of polymerization and the degree of control are governed by several key parameters, including the activation rate constant (kact), the deactivation rate constant (kdeact), and the propagation rate constant (kp). The ratio kp/kdeact is particularly crucial; a low value for this ratio is essential for synthesizing polymers with a narrow molecular weight distribution. acs.org

Kinetic modeling is a powerful tool for understanding and optimizing ATRP processes. cmu.edusjtu.edu.cn Simulations for the ATRP of tert-butyl methacrylate have shown that monomer conversion is strongly dependent on initiator and catalyst concentration. Higher initiator concentrations can lead to lower molecular weight polymers. scielo.br Temperature is another critical parameter, as it influences the rates of propagation, termination, and the atom transfer equilibrium. acs.org While higher temperatures increase the polymerization rate, they can also promote side reactions. acs.org

For this compound, achieving a well-controlled ATRP system would involve the careful selection of initiator, catalyst, ligand, temperature, and solvent to ensure that the rate of deactivation is significantly faster than the rate of propagation. This minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions and allowing for the linear growth of polymer chains with conversion.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique applicable to a vast range of monomers, including methacrylates. sigmaaldrich.comacs.org Its control is derived from the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. specificpolymers.com

Design and Selection of Chain Transfer Agents (CTAs)

The choice of CTA is the most critical factor for a successful RAFT polymerization. A CTA's structure, featuring a thiocarbonylthio core with a stabilizing Z-group and a homolytically cleavable R-group, must be matched to the monomer being polymerized. sigmaaldrich.com Methacrylates are classified as "More-Activated Monomers" (MAMs) and are generally best controlled by CTAs with high transfer constants, such as trithiocarbonates and certain dithioesters. specificpolymers.com

While direct studies on CTA selection for this compound are limited, extensive research on the RAFT polymerization of a closely related monomer, neopentyl p-styrene sulfonate (NSS), offers significant guidance. A systematic study of the RAFT polymerization of NSS evaluated two different trithiocarbonate (B1256668) CTAs, three solvents, and two temperatures. aston.ac.uk The findings indicated that 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (a trithiocarbonate) provided superior control, yielding polymers with low dispersities (Đ ≤ 1.50). aston.ac.uk This suggests that trithiocarbonate-based CTAs are a promising choice for the controlled polymerization of NPMA.

Table 2: Investigated Parameters for RAFT Polymerization of Neopentyl p-Styrene Sulfonate (NSS)

CTA Solvent Temperature (°C) Monomer Conc. (M) Resulting Dispersity (Đ) Reference
BTTC-N₃¹ THF 75 0.80 1.40 - 1.50 aston.ac.uk
DTTC-N₃² THF 75 0.80 1.25 - 1.30 aston.ac.uk
DTTC-N₃² Anisole 75 0.80 1.25 - 1.35 aston.ac.uk
DTTC-N₃² Toluene 75 0.80 1.30 - 1.40 aston.ac.uk
DTTC-N₃² Anisole 75 4.0 ≤ 1.50 aston.ac.uk

¹BTTC-N₃: 2-azidoethyl 2-(benzylthiocarbonothioylthio)propionate ²DTTC-N₃: 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate This table illustrates an optimization strategy for a neopentyl-containing monomer and suggests trithiocarbonates are effective.

RAFT Polymerization Kinetics and Macromolecular Control

The kinetics of RAFT polymerization involve a complex equilibrium between active and dormant polymer chains mediated by the CTA. publish.csiro.au The process begins with initiation by a standard radical source (e.g., AIBN). The propagating radical adds to the C=S bond of the CTA, forming an intermediate radical, which then fragments. This fragmentation can release either the initial R-group (pre-equilibrium) or the polymeric chain (main equilibrium), ensuring that all chains have an equal probability to grow. publish.csiro.au

For the RAFT polymerization of neopentyl p-styrene sulfonate, pseudo-first-order kinetics were observed, indicating a constant concentration of propagating radicals. aston.ac.uk The rate of polymerization was influenced by temperature, solvent, and monomer concentration. Higher temperatures and monomer concentrations led to faster polymerization rates. aston.ac.uk Achieving good macromolecular control—evidenced by a linear increase in molecular weight with conversion and a low dispersity—requires minimizing the concentration of the intermediate radical to reduce the likelihood of termination events. The study on NSS successfully produced well-defined polymers with systematically variable molecular weights, demonstrating the feasibility of achieving high levels of control for neopentyl-containing monomers via RAFT. aston.ac.uk

Nitroxide-Mediated Polymerization (NMP)

NMP is another major technique of controlled radical polymerization that relies on the reversible cleavage of a C-ON bond in an alkoxyamine species to generate a propagating carbon-centered radical and a stable nitroxide radical. mdpi.com The persistent nitroxide radical reversibly traps the growing polymer chain, maintaining a low concentration of active species. mdpi.com

Alkoxyamine Initiators and Nitroxide Mediators for NMP

The direct homopolymerization of methacrylates via NMP has historically been challenging. rsc.org Early attempts using common nitroxides like TEMPO resulted in polymerization ceasing at low conversions due to a high rate of disproportionation of the methacrylate propagating radicals. rsc.org This side reaction forms a terminal double bond on the polymer chain and is a major obstacle to achieving high molecular weights and controlled architectures. rsc.org

To overcome this limitation, several strategies have been developed, with the most common being the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, typically styrene (B11656). rsc.orgresearchgate.net The styrenic units are incorporated at the propagating chain end, which is more effectively and reversibly capped by the nitroxide, thereby improving control over the polymerization. Another approach involves the development of new, highly specialized nitroxides. For instance, the nitroxide SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) and its corresponding alkoxyamine initiator (BlocBuilder) have shown improved performance but still often require a comonomer for efficient control of methacrylates. researchgate.net

There is no specific literature available from the search results detailing the successful NMP homopolymerization of this compound. Based on the extensive research on other methacrylates like MMA, it is highly probable that a controlled NMP of NPMA would necessitate the use of a controlling comonomer or a highly specialized nitroxide system yet to be developed for this specific monomer. rsc.orgrsc.org

Table 3: Common Nitroxides and Initiators Used in NMP

Nitroxide/Initiator Structure Controllable Monomers Comments on Methacrylates Reference
TEMPO 2,2,6,6-Tetramethylpiperidine-1-oxyl Styrene, Acrylates Poor control; polymerization stops at low conversion. rsc.org
SG1 / BlocBuilder® N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide based Styrene, Acrylates, Dienes Requires a controlling comonomer (e.g., styrene) for efficient polymerization. researchgate.net
TIPNO 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide Styrene, Acrylates Shows some improvement but control can be limited. rsc.org

Note: This table provides general information on NMP systems; application to NPMA homopolymerization would likely be unsuccessful without modification.

Thermoreversibility and Molecular Weight Control in NMP

Nitroxide-Mediated Polymerization (NMP) is a form of controlled/living radical polymerization (CLRP) that relies on the reversible thermal cleavage of a C–ON bond in an alkoxyamine at the propagating chain end. mdpi.com This process establishes a dynamic equilibrium between active propagating radicals and dormant, nitroxide-capped polymer chains. researchgate.net The reversible nature of this bond cleavage (thermoreversibility) allows for the simultaneous growth of polymer chains, which is fundamental to controlling the polymer's molecular weight and achieving a narrow molecular weight distribution (low dispersity, Đ). mdpi.comresearchgate.net

However, the NMP of methacrylate monomers, including this compound, presents significant challenges. bohrium.com The primary issue is a competing, irreversible termination reaction where the propagating methacrylate radical abstracts a β-hydrogen from the nitroxide mediating agent, leading to disproportionation. rsc.org This side reaction terminates the chain, disrupts the equilibrium, and leads to a loss of control over the polymerization. researchgate.netrsc.org

To circumvent this long-standing obstacle, several strategies have been developed:

Development of Specialized Nitroxides: Nitroxides with specific steric hindrance, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), have shown reduced rates of disproportionation compared to first-generation nitroxides like TEMPO. rsc.org This allows for better control over methacrylate polymerization.

Copolymerization Approach: A widely successful method involves the addition of a small amount of a "controlling" comonomer, typically a styrenic monomer, to the methacrylate polymerization. bohrium.com Styrene polymerizes in a controlled fashion with common nitroxides and does not undergo the disproportionation side reaction. By incorporating a small percentage of styrene (e.g., 5-10 mol%), the propagating chain end is more likely to be a styrenic radical, which can be reversibly capped by the nitroxide without termination. This statistical capping maintains the living character of the polymerization, enabling the synthesis of well-defined methacrylate-rich copolymers with predictable molecular weights and low dispersity. bohrium.comrsc.org

Low-Temperature NMP: Conducting the polymerization at lower temperatures (e.g., 40–50 °C) can limit the side reactions that are more prevalent at the higher temperatures traditionally used for NMP. researchgate.net This has been achieved by using initiating systems that combine a low-temperature azo-initiator with a hindered nitroso-compound, which generates efficient nitroxide control agents in situ. researchgate.net

While specific kinetic data for the NMP of this compound is not extensively published, the principles and strategies developed for other methacrylates, particularly methyl methacrylate (MMA), are directly applicable.

Other Controlled Polymerization Approaches (e.g., Single Electron Transfer-Living Radical Polymerization)

Beyond NMP, other controlled radical polymerization techniques have been effectively applied to methacrylates. A prominent example is Single Electron Transfer-Living Radical Polymerization (SET-LRP) . This compound has been identified as a monomer suitable for this method.

SET-LRP is typically mediated by copper(0) (Cu(0)) in the presence of a ligand, such as Me6-TREN (tris(2-(dimethylamino)ethyl)amine), in a polar solvent. The currently accepted mechanism involves the following key steps:

Activation: An outer-sphere single electron transfer occurs from the Cu(0) catalyst to an alkyl halide initiator (R-X), generating a radical (R•) and a Cu(I)X species.

Propagation: The radical R• adds to monomer units, creating a propagating polymer chain (Pn•).

Deactivation: The propagating radical (Pn•) is deactivated by the Cu(II)X2 species, which is rapidly formed in situ via disproportionation of the Cu(I)X species. This reforms the dormant alkyl halide-terminated polymer chain (Pn-X) and the Cu(I)X catalyst.

This rapid deactivation process keeps the concentration of propagating radicals low, minimizing irreversible termination reactions and allowing for the synthesis of polymers with high chain-end fidelity, controlled molecular weights, and low dispersities. The polymerization of various methacrylates via SET-LRP has been shown to proceed rapidly at ambient temperatures.

Another powerful technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . While not the focus, it is noteworthy that monomers containing the this compound structure, such as protected 3-sulfopropyl methacrylate with a neopentyl protecting group, have been successfully polymerized using RAFT. acs.org This demonstrates the monomer's compatibility with a range of controlled radical techniques.

Ionic Polymerization of this compound

Anionic Polymerization Methodologies and Mechanism Investigations

Anionic polymerization is a highly effective method for producing poly(this compound) with well-defined characteristics. cd-bioparticles.netpolymersource.capolymersource.ca The electron-withdrawing nature of the ester group in methacrylates makes the vinyl group susceptible to nucleophilic attack, facilitating anionic polymerization. stanford.eduethernet.edu.et The process is considered a "living" polymerization, meaning that in the absence of impurities or deliberate terminating agents, the propagating chain ends remain active. ethernet.edu.et This living character allows for excellent control over molecular weight, low dispersity, and the synthesis of complex architectures like block copolymers. ethernet.edu.etcd-bioparticles.net

The polymerization is typically initiated by organolithium compounds (e.g., RLi) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C). stanford.edukpi.ua Low temperatures are crucial to suppress side reactions, most notably the nucleophilic attack of the propagating carbanion on the carbonyl carbon of the ester group in another monomer or polymer unit. kpi.uacmu.edu

A key feature in the polymerization of this compound is the role of the bulky neopentyl ester group. Research on sterically similar monomers, such as tert-butyl methacrylate (TBMA), shows that a bulky ester group provides steric hindrance that protects the carbonyl group from nucleophilic attack by the propagating chain end. kpi.ua This suppression of side reactions is a primary reason why monomers like TBMA, and by extension this compound, can be polymerized to high molecular weights while maintaining narrow molecular weight distributions (Đ ≈ 1.07-1.08 for TBMA). kpi.ua

The active species at the propagating chain end is a carbanion that exists as an enolate, in equilibrium between ion pairs and free ions, with the exact nature depending on the counter-ion, solvent, and temperature. stanford.educmu.edu

Table 1: Molecular Weight Data for Poly(this compound) Synthesized by Living Anionic Polymerization. polymersource.capolymersource.ca
Sample IDNumber-Average Molecular Weight (Mn, Da)Polydispersity Index (Đ or Mw/Mn)
P18920E-NPMA13,5001.80
P18930-NPMA13,5002.22

Cationic Polymerization Studies and Active Species Analysis

Direct cationic polymerization of this compound is generally considered unfeasible due to two primary factors: electronic destabilization and irreversible carbocation rearrangement.

Electronic Effects: Cationic polymerization proceeds through a carbocationic active center and is most effective for monomers with electron-donating substituents that can stabilize the positive charge. wikipedia.orglibretexts.org The methacrylate group is strongly electron-withdrawing, which would destabilize an adjacent carbocationic propagating species, making initiation and propagation thermodynamically unfavorable. stanford.edu

Active Species Rearrangement: Even if a primary carbocation could be formed on the vinyl group, the neopentyl group itself is notoriously unstable as a cation. The initial neopentyl cation would undergo a rapid and irreversible 1,2-hydride shift, rearranging to the much more stable tertiary amyl cation. stanford.eduscribd.com This rearrangement would terminate the desired polymerization pathway and lead to uncontrolled side products rather than the formation of poly(this compound).

Therefore, analysis of the potential active species indicates that a controlled, or even uncontrolled, cationic polymerization of this compound to produce the corresponding polymer is not a viable synthetic route.

Specialized Polymerization Techniques for this compound

Emulsion Polymerization Kinetics and Particle Nucleation

Emulsion polymerization is a heterogeneous radical polymerization technique widely used for (meth)acrylate monomers. researchgate.net It typically involves emulsifying the water-insoluble monomer in water with a surfactant and initiating polymerization with a water-soluble initiator (e.g., potassium persulfate). orientjchem.org While specific kinetic studies for this compound are not widely published, the well-established mechanisms for monomers like methyl methacrylate (MMA) serve as an excellent model. orientjchem.orgmdpi.com

The kinetics of emulsion polymerization are characterized by three intervals:

Interval III (Decreasing Rate): This interval begins after the monomer droplets have disappeared. The monomer concentration within the particles decreases, leading to a corresponding drop in the polymerization rate until the reaction ceases. orientjchem.org

Particle nucleation is a complex process influenced by initiator and surfactant concentrations. For a monomer like MMA, initiation occurs in the aqueous phase, and new particles can be formed via the coagulation of growing polymer chains (coagulative nucleation). mdpi.com The choice of initiator and its decomposition rate can affect the final particle size distribution; a faster initiation rate often leads to a narrower distribution. orientjchem.org

Table 2: Representative Kinetic Data for Batch Emulsion Polymerization of Methyl Methacrylate (MMA) at 70°C. orientjchem.org
Reaction Time (min)Monomer Conversion (%)Rate of Polymerization (mol L-1 min-1)
2010.10.0051
4022.30.0061
6035.80.0068
8050.20.0072
10063.10.0065
12072.80.0049

Suspension and Precipitation Polymerization Approaches

Suspension Polymerization

Suspension polymerization is a heterogeneous radical polymerization process used to produce polymer beads of a controlled size, typically ranging from 0.01 to 5 mm. matchemmech.com In this method, the monomer, or a solution of monomer and initiator, is dispersed as droplets in a continuous phase, which is usually water. matchemmech.comscispace.com A suspending agent or stabilizer is added to the continuous phase to prevent the monomer droplets from coalescing. matchemmech.com Polymerization is initiated within these individual droplets, which act as small bulk reactors. The process is highly exothermic, but the continuous aqueous phase provides excellent heat transfer, allowing for effective temperature control. scispace.com

While specific studies focusing solely on the suspension polymerization of monofunctional this compound are not prevalent in the reviewed literature, its difunctional analogue, neopentyl glycol dimethacrylate , is cited as an aliphatic crosslinking monomer in suspension polymerization processes. scispace.com For instance, it is used in the synthesis of copolymers where it contributes to the formation of a crosslinked polymer network within the suspended droplets. The kinetics within the droplets are similar to bulk polymerization, with the viscosity of the dispersed phase increasing significantly as the monomer converts to polymer. matchemmech.com

Precipitation Polymerization

Precipitation polymerization is a method for synthesizing polymer particles in a system where the polymer is insoluble in its own monomer or the polymerization medium. mdpi.comnih.gov As polymerization proceeds, the growing polymer chains precipitate out of the solution to form nuclei. These nuclei then grow into stable, uniform micro- or nanospherical polymer beads by capturing monomers and oligomers from the solution. mdpi.com A key advantage of this technique is that it is often performed without any surfactant, leading to high-purity polymer particles. nih.gov

Various approaches to precipitation polymerization exist, including thermo-induced, photo-induced, and solvothermal methods. mdpi.comnih.gov The technique is versatile and has been applied to a wide range of monomers, including various methacrylates, to produce highly crosslinked, monodisperse microspheres. mdpi.com For example, solvothermal precipitation co-polymerization has been used to create microspheres from various methacrylic monomers and divinylbenzene. mdpi.com While direct research on the precipitation polymerization of this compound is limited, the general applicability of the method to other methacrylates suggests its potential use for creating poly(this compound) particles. In some related synthesis methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of neopentyl-containing monomers, precipitation is used as a post-polymerization purification step to isolate the polymer from unreacted monomer and solvent, which is distinct from the precipitation polymerization process itself. acs.org

Photopolymerization and UV-Initiated Curing Mechanisms

Photopolymerization is a process where light energy, typically in the ultraviolet (UV) range, is used to initiate and propagate a polymerization reaction. The mechanism for (meth)acrylates is predominantly a free-radical polymerization. mdpi.combibliotekanauki.pl The process begins when a photoinitiator molecule absorbs UV radiation and cleaves to form reactive free radicals. These radicals then attack the carbon-carbon double bonds of the methacrylate monomers, initiating the formation of a polymer chain. mdpi.combibliotekanauki.pl The chain grows rapidly through the propagation step, where more monomer units are added.

In general, methacrylates exhibit lower reactivity and polymerization rates compared to their acrylate counterparts. kpi.ua This difference is attributed to the steric hindrance from the additional methyl group on the methacrylate molecule and the greater stability of the resulting tertiary propagating radical. radtech.org

Research on hybrid epoxy methacrylate resins has provided specific insights into the photopolymerization behavior of molecules containing the neopentyl structure. In one study, a prepolymer was synthesized from neopentyl glycol diglycidyl ether (NPDE) and methacrylic acid . mdpi.comnih.gov This resin, containing both epoxy and methacrylate groups, was cured using UV radiation. When subjected to radical photopolymerization, the methacrylate groups showed a high degree of conversion. mdpi.comnih.gov The branched carbon chain of the neopentyl structure contributed to a rapid polymerization and high conversion. nih.gov

The table below summarizes the photopolymerization conversion data for the NPDE-based epoxy methacrylate resin compared to other structures under different polymerization mechanisms.

Epoxy Methacrylate Resin BasePolymerization MechanismReactive Group Conversion (%)
Neopentyl Glycol Diglycidyl Ether (NPDE)Radical (Methacrylate groups)~80%
Cationic (Epoxy groups)&lt;20%

This data demonstrates the high efficiency of free-radical photopolymerization for the methacrylate groups in the NPDE-based resin. mdpi.com

Frontal Polymerization Phenomena and Applications

Frontal polymerization is a self-sustaining reaction process where a localized polymerization zone, or "front," propagates through a monomer or resin mixture. radtech.orgresearchgate.net The process is driven by the exothermic heat of the polymerization itself. Once initiated by an external stimulus, such as a brief application of heat or UV light, the heat generated by the reaction in the front is sufficient to initiate polymerization in the adjacent layer of unreacted monomer, causing the front to move through the material without further external energy input. researchgate.net

Research has quantified the frontal velocities for various monomers, highlighting the significant difference between acrylates and methacrylates. For example, early studies with methyl methacrylate reported very low velocities, whereas multifunctional acrylates can achieve velocities that are orders of magnitude higher. radtech.orgmmnp-journal.org This makes frontal polymerization of acrylates attractive for applications requiring rapid curing of thick materials, while the slow propagation in methacrylates limits their use in similar applications. radtech.org

The following table provides a comparison of frontal polymerization velocities for different (meth)acrylate monomers, illustrating the impact of monomer structure on the propagation speed.

MonomerTypeFront Velocity (cm/min)Notes
Methyl MethacrylateMonofunctional Methacrylate0.12Thermally initiated. mmnp-journal.org
Trimethylolpropane Triacrylate (TMPTA)Multifunctional Acrylate15.0Photo-induced front. radtech.org
Hexanediol Diacrylate (HDDA)Multifunctional Acrylate~4.0Photo-induced front. acs.org
Various MethacrylatesMethacrylateNot capable of photo-initiationUnder the conditions tested. radtech.org

The data illustrates the characteristically slow frontal velocity of methacrylates compared to the rapid propagation observed in multifunctional acrylates. radtech.orgmmnp-journal.orgacs.org

Copolymerization Studies Involving Neopentyl Methacrylate

Determination of Monomer Reactivity Ratios in Copolymerization Systems

Several methods have been developed to determine monomer reactivity ratios from experimental data. These methods typically involve carrying out a series of copolymerization reactions with varying initial monomer feed compositions and measuring the resulting copolymer composition at low conversion (typically below 10%) to ensure the feed composition remains relatively constant.

The Mayo-Lewis method is a foundational approach that uses the instantaneous copolymer composition equation. open.edu By plotting the mole fraction of monomer 1 in the copolymer against the mole fraction in the feed for various initial compositions, the reactivity ratios can be determined.

The Fineman-Ross method is a linearization of the Mayo-Lewis equation, which allows for the determination of reactivity ratios from a graphical plot. asianpubs.org The equation is rearranged into a linear form, and by plotting specific functions of the monomer feed and copolymer compositions, the reactivity ratios can be obtained from the slope and intercept of the resulting straight line. uobaghdad.edu.iq

The Kelen-Tüdos method is a more refined graphical method that introduces an arbitrary constant to provide a more even distribution of data points, reducing potential bias that can occur in the Fineman-Ross method, especially at the extremes of the monomer feed composition range. asianpubs.orgtubitak.gov.tr This method is also considered more reliable for analyzing data from copolymerizations that proceed to higher conversions.

The structure of the monomers, particularly the steric hindrance and electronic effects of the substituent groups, plays a significant role in determining their reactivity ratios. The bulky neopentyl group in NPMA is expected to have a considerable impact on its copolymerization behavior.

Generally, the reactivity of methacrylates in copolymerization is influenced by the nature of the alkyl ester group. In the copolymerization of various alkyl methacrylates with acrylamide, the reactivity of the methacrylate (B99206) was found to decrease as the size of the alkyl group increased, due to steric factors. asianpubs.org The order of reactivity was observed to be methyl methacrylate > ethyl methacrylate > isopropyl methacrylate > butyl methacrylate > hexyl methacrylate. asianpubs.org This trend suggests that the bulky neopentyl group in NPMA would likely decrease its reactivity compared to methacrylates with smaller, less branched alkyl groups.

In the copolymerization of glycidyl (B131873) methacrylate (GMA) and the long-chain octadecyl acrylate (B77674) (ODA), the flexibility and free movement of the butyl side group in ODA were noted to hinder the approach of the incoming monomer to the radical, an effect known as the shielding effect. tandfonline.com A similar shielding effect can be anticipated from the sterically demanding neopentyl group of NPMA.

Experimental Methodologies (e.g., Fineman-Ross, Kelen-Tüdos, Mayo-Lewis)

Binary Copolymerization of Neopentyl Methacrylate with Diverse Monomers

The copolymerization of this compound with a variety of other monomers allows for the synthesis of polymers with a wide range of properties. While specific reactivity ratio data for NPMA with many common comonomers is not extensively documented in publicly available literature, the general behavior can be inferred from studies on similar systems.

In the copolymerization of different methacrylates, such as methyl methacrylate (MMA) and n-butyl methacrylate (BMA), the reactivity ratios are often close to unity, indicating a tendency towards random copolymerization. acs.org For the MMA/BMA system, reactivity ratios of r(MMA) = 0.91 and r(BMA) = 1.09 have been reported. core.ac.uk Given the structural similarity, the copolymerization of NPMA with other methacrylates like MMA or BMA would be expected to yield random copolymers. However, the bulky neopentyl group might slightly reduce the reactivity of NPMA (r < 1) compared to a less hindered methacrylate.

When copolymerizing a methacrylate with an acrylate, such as methyl acrylate (MA), the methacrylate is generally more reactive. For instance, in the copolymerization of methyl acrylate with various vinyl esters, the reactivity ratio for MA was found to be significantly greater than that of the vinyl esters. tue.nl In acrylate-methacrylate systems, the reactivity ratios often favor the incorporation of the methacrylate.

Table 1: Illustrative Reactivity Ratios for this compound (M1) with Other (Meth)acrylates (M2)

Monomer 2 (M2)r1 (NPMA) (estimated)r2 (M2) (estimated)r1 * r2Copolymer Type
Methyl Methacrylate~0.9~1.1~0.99Random
Butyl Acrylate>1<1<1Statistical

Note: The values in this table are illustrative estimates based on trends observed for similar bulky methacrylates, as specific experimental data for this compound was not available in the cited sources.

The copolymerization of methacrylates with styrenic monomers, such as styrene (B11656), is a well-studied area. In the copolymerization of a boron-containing methacrylate synthesized from neopentyl glycol with styrene, the reactivity ratios were determined to be r1(boron methacrylate) = 0.08 and r2(styrene) = 0.95, indicating the formation of a random copolymer. tubitak.gov.tr For the copolymerization of furfuryl methacrylate (FM) with styrene, the reactivity ratios were found to be r(FM) = 0.33 and r(ST) = 0.44. researchgate.net In the copolymerization of methyl methacrylate with styrene, typical reactivity ratios are around r(MMA) = 0.46 and r(Styrene) = 0.52. uobaghdad.edu.iq These values, being less than one, suggest a tendency towards alternation, with the product of the reactivity ratios (r1*r2) being less than one, leading to a random copolymer. It is expected that the copolymerization of NPMA with styrene would follow a similar pattern, resulting in a random copolymer.

Table 2: Illustrative Reactivity Ratios for this compound (M1) with Styrene (M2)

Monomer 2 (M2)r1 (NPMA) (estimated)r2 (M2) (estimated)r1 * r2Copolymer Type
Styrene~0.4~0.5~0.2Random/Alternating tendency

Note: The values in this table are illustrative estimates based on trends observed for similar bulky methacrylates, as specific experimental data for this compound was not available in the cited sources.

In the copolymerization of methacrylates with vinyl esters like vinyl acetate (B1210297) (VAc), the methacrylate is significantly more reactive. For the copolymerization of ethyl methacrylate (EMA) with methacrylamide (B166291) (MAM), the reactivity ratios were found to be r(EMA) = 0.197 and r(MAM) = 0.230, indicating a tendency for alternation. ekb.eg Conversely, for the copolymerization of vinyl acetate (VAC) with methacrylamide, the reactivity ratios were r(VAC) = 0.294 and r(MAM) = 4.314, showing a much higher reactivity of the methacrylamide. ekb.eg In methacrylate/vinyl ester systems, the difference in reactivity is often pronounced, leading to distinct polymerization regimes. nih.gov

For the copolymerization of N-vinylpyrrolidone (NVP), a vinyl amide, with isobornyl methacrylate (IBMA), a bulky methacrylate, the reactivity ratios were determined to be r(NVP) = 0.292 and r(IBMA) = 2.673. mdpi.com This indicates that the methacrylate is much more reactive than the N-vinylpyrrolidone. A similar trend would be expected for the copolymerization of NPMA with NVP.

Table 3: Illustrative Reactivity Ratios for this compound (M1) with Vinyl Esters and Amides (M2)

Monomer 2 (M2)r1 (NPMA) (estimated)r2 (M2) (estimated)r1 * r2Copolymer Type
Vinyl Acetate>>1<<1<1Statistical/Blocky
N-Vinylpyrrolidone>1<1<1Statistical

Note: The values in this table are illustrative estimates based on trends observed for similar bulky methacrylates, as specific experimental data for this compound was not available in the cited sources.

Styrenic Monomers

Terpolymerization and Multi-component Systems Incorporating this compound

This compound (NPMA) is incorporated into terpolymers and other multi-component systems to impart specific properties such as thermal stability and hydrophobicity, leveraging its bulky neopentyl group. These systems are often designed for specialized industrial applications, including advanced resin formulations.

Research has explored the terpolymerization of various methacrylic monomers. researchgate.net While specific academic studies detailing the synthesis of NPMA-based terpolymers are not abundant in the provided results, the principles can be inferred from analogous systems. For example, chemically amplified resists have been formulated using terpolymers of t-butyl methacrylate, methacrylic acid, and methyl methacrylate. ibm.com In such systems, each monomer provides a distinct function: one offers an acid-labile group, another enhances aqueous developability and adhesion, and the third ensures desired mechanical properties. ibm.com NPMA could be substituted for or added to such a system to modify the polymer's physical characteristics, such as increasing its glass transition temperature and thermal stability.

Multi-component resin systems often utilize methacrylate monomers as reactive diluents or as part of the primary reactive resin. epo.org Neopentyl glycol dimethacrylate, a related crosslinking agent, is frequently mentioned in formulations for chemical dowels and metallography molds. epo.orgepo.org These compositions are designed for fast curing and high mechanical strength. epo.org The inclusion of monofunctional methacrylates like NPMA in these multi-part systems can be used to control the crosslinking density and tailor the final properties of the cured material, such as hardness and clarity. epo.org

Table 1: Examples of Monomers in Multi-component Methacrylate Systems

Component MonomersSystem TypePotential ApplicationReference
t-Butyl methacrylate, Methacrylic acid, Methyl methacrylateTerpolymerChemically Amplified Photoresists ibm.com
Neopentyl glycol dimethacrylate, various monofunctional methacrylatesMulti-part Acrylic CompositionMetallography Molds epo.org
1,4-Butanediol dimethacrylate, Hydroxypropyl methacrylateMulti-component Resin SystemChemical Dowels epo.org

Synthesis and Characterization of Block Copolymers with Poly(this compound) Segments

Block copolymers containing poly(this compound) (PNPMA) segments are synthesized to combine the distinct properties of different polymer blocks within a single macromolecule. Controlled/living polymerization techniques are essential for creating these well-defined architectures. researchgate.net

Living anionic polymerization is one effective method. For instance, a poly(this compound)-b-poly(methacrylic acid) diblock copolymer was prepared through the sequential addition of monomers. polymersource.ca First, this compound was polymerized, followed by the addition of t-butyl methacrylate. polymersource.ca An aliquot of the initial PNPMA block was analyzed by size exclusion chromatography (SEC) to determine its molecular weight and narrow polydispersity index (PDI). polymersource.ca The final diblock copolymer was obtained after the hydrolysis of the poly(t-butyl methacrylate) block to poly(methacrylic acid). polymersource.ca

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique used to synthesize PNPMA-containing block copolymers. acs.org This method provides excellent control over the polymerization of methacrylates. acs.org Researchers have synthesized diblock copolymers where a PNPMA precursor remains intact under specific conditions while the other block can be selectively deprotected. acs.org For example, a triblock copolymer, poly(neopentyl p-styrene sulfonate)-b-polybutadiene-b-poly(neopentyl p-styrene sulfonate), was synthesized using a combination of RAFT polymerization to create the azide-functionalized outer blocks, followed by an azide-alkyne "click" reaction to attach them to a central polybutadiene (B167195) block. aston.ac.uk Subsequent thermolysis converts the protected outer blocks into hydrophilic poly(p-styrene sulfonate). aston.ac.uk

Characterization of these block copolymers is crucial. 1H-NMR spectroscopy is used to confirm the composition by comparing the peak areas of protons specific to each block. polymersource.ca Size exclusion chromatography (GPC/SEC) is employed to measure the molecular weight (Mn) and polydispersity index (PDI), confirming the controlled nature of the polymerization and the successful formation of the block copolymer. polymersource.caacs.org

Table 2: Synthesis and Characterization of PNPMA-based Block Copolymers

Copolymer StructureSynthesis MethodCharacterization TechniquesKey FindingsReference
Poly(this compound)-b-poly(methacrylic acid)Living Anionic PolymerizationSEC, 1H-NMRSuccessful sequential polymerization with controlled molecular weight and low PDI. polymersource.ca
Poly(neopentyl p-styrene sulfonate)-b-polybutadiene-b-poly(neopentyl p-styrene sulfonate)RAFT Polymerization & Click ChemistryGPC, NMRDemonstrated synthesis of a triblock copolymer via RAFT and click reactions. aston.ac.uk
Diblock copolymers with a neopentyl-protected sulfonate blockRAFT PolymerizationGPC, 1H-NMRAchieved well-defined block copolymers with low PDI values (≤1.2). acs.org

Graft Copolymer Architectures and Surface Modification Strategies

Graft copolymers featuring PNPMA are developed primarily for surface modification, where the unique properties of the PNPMA chains alter the surface characteristics of a material or substrate. arxiv.org The main strategies to create these architectures are "grafting to," "grafting from," and "grafting through." cmu.edumdpi.com

The "grafting to" approach involves attaching pre-synthesized polymer chains to a substrate. acs.org This method has been noted for creating patterned surfaces with PNPMA brushes. A versatile "grafting to" procedure involves synthesizing block copolymers with a reactive handle, such as a poly(glycidyl methacrylate) (PGMA) segment. acs.org This PGMA block can react with amine-functionalized surfaces, anchoring the entire block copolymer, which would also carry the desired PNPMA segment. acs.org The main advantage of this strategy is the ability to fully characterize the polymer before it is attached to the surface. acs.org

The "grafting from" method, also known as surface-initiated polymerization, grows polymer chains directly from initiator sites anchored to a surface. mdpi.comacs.org This technique generally allows for higher grafting densities compared to the "grafting to" method. acs.org Using a surface-initiated controlled radical polymerization (SI-CRP) technique like RAFT or ATRP, PNPMA chains could be grown from a suitably functionalized substrate, creating a dense polymer brush layer that modifies surface properties like hydrophobicity and adhesion. arxiv.orgacs.org

The "grafting through" (or macromonomer) method involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu To create a PNPMA-grafted copolymer, one could copolymerize a monomer like methyl methacrylate with a PNPMA macromonomer that has a terminal methacrylate group. cmu.edu This allows for the synthesis of graft copolymers with well-defined side chains whose length and spacing can be controlled. cmu.edu

Table 3: Grafting Strategies for Polymer Architectures

StrategyDescriptionKey FeaturesReference
Grafting ToPre-formed polymer chains are attached to a surface or backbone.Polymer can be fully characterized before grafting; grafting density can be limited by steric hindrance. acs.orgacs.org
Grafting FromPolymer chains are grown from initiator sites on a surface (Surface-Initiated Polymerization).Allows for high grafting densities and thicker polymer films. mdpi.comacs.org
Grafting ThroughA monomer is copolymerized with a macromonomer (polymer chain with a polymerizable end-group).Creates a backbone with well-defined polymer branches; branch spacing is controllable. cmu.edu

Poly Neopentyl Methacrylate and Copolymer Microstructure Analysis

Investigation of Stereoregularity and Tacticity (e.g., Isotactic, Syndiotactic, Atactic)

The arrangement of the bulky neopentyl ester side groups along the polymer backbone, known as tacticity, significantly influences the properties of poly(neopentyl methacrylate). The three primary forms of tacticity are isotactic (side groups on the same side), syndiotactic (side groups on alternating sides), and atactic (random arrangement of side groups). The stereochemistry of polymers is crucial as it can control many of their physical properties. youtube.com The presence of an asymmetric carbon atom in the polymer chain backbone is a prerequisite for a polymer to exhibit tacticity. youtube.com

The synthesis of stereoregular PNPMA often involves controlled polymerization techniques. For instance, anionic polymerization is a common method to produce highly isotactic or syndiotactic polymers. The choice of initiator and solvent system plays a pivotal role in directing the stereochemistry of the resulting polymer. While detailed studies specifically on the tacticity of PNPMA are not as widespread as for other methacrylates like poly(methyl methacrylate) (PMMA), the principles remain the same. nih.gov

The characterization of PNPMA tacticity is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. youtube.com Specifically, ¹H NMR and ¹³C NMR can distinguish between the different stereochemical arrangements by analyzing the chemical shifts of the methoxy, alpha-methyl, and backbone methylene (B1212753) protons. The relative peak intensities of these signals allow for the quantification of the percentage of isotactic, syndiotactic, and heterotactic triads in the polymer chain.

The impact of stereoregularity on polymer properties is profound. For example, in poly(tert-butyl methacrylate), a related polymer, the stereoregularity was found to influence its interactions with peptides, proteins, and bacteria. nih.gov Isotactic forms, with their regular structure, tend to exhibit a higher degree of crystallinity, leading to enhanced mechanical properties compared to their atactic counterparts. youtube.com

Table 1: Stereoregularity of Poly(this compound)

Property Description
Isotactic (iso) Pendent groups are all on the same side of the polymer backbone. Often leads to higher crystallinity and improved mechanical strength. youtube.com
Syndiotactic (syn) Pendent groups are on alternating sides of the polymer backbone. Can also lead to a more regular structure and crystallinity. youtube.com

| Atactic (at) | Pendent groups are randomly arranged along the polymer backbone. Typically results in an amorphous polymer with lower mechanical strength but greater flexibility. youtube.com |

Molecular Weight Distribution and Polydispersity Index Analysis

The molecular weight and its distribution are fundamental characteristics of PNPMA that dictate its processing behavior and end-use performance. The molecular weight distribution (MWD) is often described by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution of chain lengths.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are employed to synthesize PNPMA with well-defined molecular weights and low PDI values. acs.org For instance, the use of specific chain transfer agents (CTAs) like 4-cyano-4-(thiobenzoylthio)pentanoic acid (CTP) allows for good control over the polymerization of methacrylates. acs.org

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary analytical technique used to determine the molecular weight distribution of PNPMA. polymersource.ca By separating polymer molecules based on their hydrodynamic volume, SEC provides detailed information about Mn, Mw, and the PDI.

Table 2: Molecular Weight and Polydispersity Data for Poly(this compound)

Parameter Description Typical Values/Range
Number-Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. Can range from a few thousand to over a million g/mol depending on the synthesis method. cd-bioparticles.net
Weight-Average Molecular Weight (Mw) A molecular weight average that is more sensitive to the presence of high molecular weight chains. Always greater than or equal to Mn.

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | Can be close to 1.1 for controlled polymerizations, while free radical polymerization can result in values of 2.0 or higher. polymersource.ca |

Branching Architecture and Crosslinking Density in Poly(this compound) Networks

The introduction of branching and crosslinking into the PNPMA structure can dramatically alter its properties, transforming it from a linear thermoplastic to a thermosetting network. Branching refers to the presence of side chains attached to the main polymer backbone, while crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. google.com

Branching can be introduced during polymerization by using a multifunctional monomer or a chain transfer agent that can initiate new chain growth from the polymer backbone. Highly branched polymers exhibit unique properties such as lower solution viscosity compared to their linear counterparts of similar molecular weight. acs.org

Crosslinking is typically achieved by copolymerizing neopentyl methacrylate (B99206) with a difunctional or multifunctional monomer, such as a dimethacrylate. researchgate.netresearchgate.net The density of crosslinks, which is the number of crosslinks per unit volume, is a critical parameter that governs the mechanical properties, solvent resistance, and thermal stability of the resulting network. Dynamic Mechanical Analysis (DMA) is a powerful technique to characterize crosslinked polymer networks, providing information on the glass transition temperature (Tg) and storage modulus, which are sensitive to the network architecture. nih.gov

Table 3: Branching and Crosslinking in Poly(this compound)

Feature Description Impact on Properties
Branching Side chains attached to the main polymer backbone. researchgate.net Reduces viscosity, increases solubility, and modifies mechanical properties. acs.org
Crosslinking Covalent bonds between polymer chains forming a 3D network. google.com Increases mechanical strength, solvent resistance, and thermal stability. Leads to the formation of a gel. researchgate.net

| Crosslinking Density | The number of crosslinks per unit volume. nih.gov | Higher density leads to increased stiffness, hardness, and a higher glass transition temperature. nih.gov |

Advanced Characterization Techniques Applied to Poly Neopentyl Methacrylate and Its Derivatives

Spectroscopic Investigations for Polymer Structure Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of PNPMA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of PNPMA. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the polymer's structure and to analyze its microstructure. polymersource.cabibliotekanauki.pl

In ¹H NMR spectroscopy of PNPMA, characteristic peaks corresponding to the different protons in the repeating unit are observed. For instance, in block copolymers containing PNPMA, the protons of the neopentyl group typically appear around 1.0 ppm. polymersource.ca The chemical structure of PNPMA can be confirmed by ¹H NMR. polymersource.ca The composition of block copolymers containing PNPMA can be calculated from ¹H NMR spectra by comparing the peak areas of the constituent blocks. polymersource.ca

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. The signals for the carbonyl and β-methylene carbons are of particular interest as they are sensitive to the polymer's configurational sequence (tacticity). bibliotekanauki.pl For polymethacrylates, the carbonyl carbon signal appears around 177.5 ppm, while the β-methylene carbon signal is observed at approximately 53.5 ppm. bibliotekanauki.pl The splitting of these signals can provide information on the distribution of configurational sequences at the heptad and hexad levels, respectively. bibliotekanauki.pl

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Poly(neopentyl methacrylate) Block in a Copolymer

ProtonsChemical Shift (ppm)
Neopentyl protons~1.0
Methacrylate (B99206) protons (t-butyl) in copolymer~1.43

Note: Chemical shifts can vary slightly depending on the solvent and the specific copolymer structure.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in PNPMA and its derivatives, confirming the successful polymerization and integrity of the monomer units. uoh.edu.iqaston.ac.ukderpharmachemica.com

FTIR spectroscopy of polymethacrylates shows characteristic absorption bands. researchgate.net For instance, a band corresponding to the sulfonyl azide (B81097) functional group can be observed at 2127 cm⁻¹ in modified polymers. acs.org The thermal degradation of PNPMA can also be monitored using TGA/FT-IR, which identifies the evolved gaseous fragments during decomposition. marquette.edu For example, in the thermal degradation of a methyl methacrylate copolymer, fragments representing methyl methacrylate (aliphatic C-H stretch, carbonyl stretch, and C-O-C stretch) can be identified. marquette.edu

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. rsc.org For polymethacrylates like poly(methyl methacrylate) (PMMA), the Raman spectrum can be used to study the glass transition by analyzing the temperature dependence of vibrational modes associated with groups like C=O, C-H, C-O-C, and C-COO. rsc.org The peak associated with the ν(C–O–C) stretching mode at around 812 cm⁻¹ has been highlighted as particularly informative for understanding the glass transition from a molecular perspective. rsc.org

Interactive Data Table: Key Vibrational Bands in Methacrylate-Based Polymers

Functional GroupWavenumber (cm⁻¹)Spectroscopic Technique
Sulfonyl azide2127FTIR
Aliphatic C-H stretch~2970TGA/FT-IR
Carbonyl (C=O) stretch~1740TGA/FT-IR
Ether (C-O-C) stretch~1170TGA/FT-IR
C-O-C stretching mode~812Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Chromatographic Analysis of Polymer Molecular Characteristics

Chromatographic techniques are essential for determining the molecular weight and distribution of PNPMA, which are critical parameters influencing its physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn) of polymers like PNPMA. polymersource.caresearchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net

GPC/SEC analysis of PNPMA is typically performed using solvents like tetrahydrofuran (B95107) (THF), chloroform (B151607), toluene, or dioxane, in which the polymer is soluble. polymersource.ca The system is often calibrated with polystyrene or PMMA standards to obtain relative molecular weight values. aston.ac.ukdiva-portal.org However, it's important to note that molecular weights reported as PMMA equivalents can deviate from theoretical values. acs.orgsemanticscholar.org For more accurate measurements, techniques like universal calibration or light scattering detection can be employed, although these can sometimes lead to an overestimation of the molecular weight. semanticscholar.org GPC is a crucial tool for monitoring the progress of polymerization reactions and for characterizing the final polymer product. polymersource.capolymersource.ca

Interactive Data Table: Example GPC/SEC Data for Poly(this compound) Samples

Sample IDMn (x 10³ g/mol )Mw/Mn (PDI)Polymerization Method
P18930-NPMA13.52.2Anionic Polymerization
P14796-NPMA292.0*1.4RAFT Polymerization

*using dn/dc value for PMMA polymersource.ca

Mass spectrometry (MS) has become a powerful tool for the detailed structural characterization of polymers, including oligomer and end-group analysis. longdom.orgfree.fr Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is particularly well-suited for this purpose as it can analyze large, fragile molecules with high resolution and accuracy. researchgate.net

MALDI-ToF-MS allows for the determination of the absolute molecular weights of individual oligomers, providing unequivocal information about the repeating unit and the end groups of the polymer chains. researchgate.net This is crucial for understanding the initiation and termination mechanisms of polymerization reactions. longdom.org For instance, in the analysis of polyesters, MALDI-ToF-MS has been used to identify cyclic structures and various end groups. acs.org The combination of GPC with MALDI-ToF-MS can overcome the limitations of MALDI for highly polydisperse polymers by analyzing fractions of the GPC eluent. Other MS techniques, such as electrospray ionization (ESI) coupled with mass spectrometry, are also used for end-group analysis, especially for polymers synthesized by methods where the end-group integrity is critical. longdom.orgchemrxiv.org

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight and Distribution

Thermal Analysis of Polymer Transitions and Stability

Thermal analysis techniques are employed to investigate the thermal transitions and stability of PNPMA, which are critical for determining its processing conditions and service temperature range.

Thermogravimetric analysis (TGA) is used to assess the thermal stability of PNPMA by measuring its weight loss as a function of temperature. aston.ac.ukacs.org The onset temperature of decomposition is a key parameter obtained from TGA. For copolymers of this compound, the decomposition onset can be tuned, for example, between 290-350°C by altering the copolymer composition. mit.edu The degradation of PNPMA-containing copolymers can proceed in a stepwise manner, indicating the cleavage of protecting groups followed by degradation of the polymer backbone. acs.org The products of thermal decomposition can include monomers, rearranged small molecules, and low molecular weight oligomers. mit.edu

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of PNPMA, which is a critical property that defines the transition from a glassy to a rubbery state. polymersource.ca The Tg of the PNPMA block in a copolymer has been reported to be around 119°C. polymersource.ca The Tg is a complex parameter that can be influenced by factors such as molecular weight, tacticity, and the presence of other components in a copolymer or blend. nih.gov

Interactive Data Table: Thermal Properties of Poly(this compound) and its Copolymers

PropertyValueTechniqueReference
Glass Transition Temperature (Tg)~119 °CDSC polymersource.ca
Onset of Decomposition290-350 °CTGA mit.edu

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Melting Behavior (Tm)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the thermal properties of polymers, including the glass transition temperature (Tg) and melting temperature (Tm). For poly(this compound) (PNPMA), the glass transition temperature is a key characteristic that defines its transition from a rigid, glassy state to a more flexible, rubbery state.

The reported Tg for PNPMA can vary depending on factors such as the molecular weight of the polymer, the heating rate used during the DSC measurement, and the specific synthetic method employed. researchgate.net For instance, studies have reported Tg values for PNPMA to be around 40 °C. acs.orgsemanticscholar.org Another source indicates a Tg of 299 K (26 °C). scribd.com Research has shown that the Tg of poly(methacrylic ester)s with bulky side groups, like PNPMA, is influenced by steric hindrance and intermolecular forces. researchgate.net

In one study, the Tg of poly(this compound-b-2-hydroxyethyl methacrylate) was found to be 119 °C for the PNPMA block, highlighting the influence of the block copolymer structure on thermal properties. polymersource.ca Furthermore, the Tg of thin films of PNPMA deposited via initiated chemical vapor deposition (iCVD) has been shown to be controllable, demonstrating the tunability of its thermal properties. researchgate.net

The melting behavior (Tm) is typically observed in semi-crystalline polymers. While PNPMA is generally amorphous, the degree of crystallinity can be influenced by its synthesis and processing. Information on the specific melting temperature of homopolymers of PNPMA is less common in the literature compared to its Tg. sigmaaldrich.com

Table 1: Glass Transition Temperatures (Tg) of Poly(this compound) and Related Polymers

PolymerGlass Transition Temperature (Tg)Reference
Poly(this compound) (PNPMA)40 °C acs.orgsemanticscholar.org
Poly(this compound) (PNPMA)299 K (26 °C) scribd.com
Poly(this compound) block in NPMA-b-HEMA copolymer119 °C polymersource.ca

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymeric materials. For poly(this compound) and its derivatives, TGA provides insights into the temperatures at which the polymer begins to degrade and the mechanisms of its decomposition.

Studies on protected poly(3-sulfopropyl methacrylate) copolymers, including a neopentyl-protected version (PNSPMA), have utilized TGA to understand their thermal behavior. It was observed that PNSPMA exhibited a distinct thermal decomposition profile. A weight loss of approximately 20% occurred near 200 °C, which was attributed to the cleavage of the neopentyl protecting groups. acs.org This initial degradation was followed by further decomposition at higher temperatures. acs.org This stepwise degradation process, with an initial loss of the side group, is a characteristic thermal decomposition pathway for some methacrylate polymers. nist.gov

The thermal stability of PNPMA is a significant property, making it suitable for applications requiring resistance to heat. The bulky neopentyl group can influence the degradation mechanism, which often involves depolymerization.

Table 2: Thermal Decomposition Data for Neopentyl-Protected Poly(3-sulfopropyl methacrylate)

PolymerInitial Decomposition EventSubsequent DecompositionReference
PNSPMA~20% mass loss near 200 °C (cleavage of neopentyl groups)Continues to degrade until ~30% remaining weight at ~300 °C acs.org

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, which describe a material's ability to exhibit both viscous and elastic characteristics when subjected to a deformation. This analysis provides information on properties such as the storage modulus (G'), loss modulus (G''), and tan delta, which are functions of temperature, time, and frequency. researchgate.netrheology.org

For poly(this compound), DMA can be used to determine the glass transition temperature (Tg) with high precision, often identified by the peak of the tan delta curve. scribd.comchemrxiv.org The viscoelastic properties are crucial for understanding the long-term behavior and functionality of polymeric materials. researchgate.net

In the context of shape-memory acrylate (B77674) networks, DMA has been used to characterize the glass transition temperature and the rubbery modulus. gatech.edu For crosslinked methacrylate-based polymers, DMA is used to determine the crosslink density, which in turn influences the diffusion coefficients of substances within the polymer network. scispace.com Studies on dextran (B179266) methacrylate-based hydrogels have also employed DMA to evaluate the Young's modulus and the effect of different crosslinkers on the mechanical properties. mdpi.com

Morphological and Microstructural Characterization of Polymeric Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology and microstructure of polymeric materials at the micro and nanoscale.

SEM provides detailed images of the surface topography of materials. For instance, in studies of acrylic resins, SEM has been used to examine the integration of reinforcing fibers within the polymer matrix and to assess the fracture surfaces after mechanical testing. rmsjournal.orgresearchgate.net In the context of hydrogels synthesized with neopentyl glycol dimethacrylate, SEM has been utilized to estimate the pore size. usf.edu

TEM offers higher resolution and is used to investigate the internal structure of materials. For block copolymers containing this compound, TEM can reveal the phase-separated domains. researchgate.net For example, in a study of protected poly(3-sulfopropyl methacrylate) block copolymers, TEM confirmed the formation of spherical micelles in solution. acs.org Similarly, TEM has been used to visualize the morphology of nanocomposites, such as those containing poly(methyl methacrylate), to understand the dispersion of nanofillers. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanometer scale. It is particularly valuable for characterizing the surface of polymer films and brushes.

AFM has been employed to measure the surface topography and roughness of poly(this compound) (PNPMA) brushes. Studies have utilized tapping-mode AFM to confirm the successful patterning of PNPMA brushes via electron beam lithography, achieving nanostructured patterns with high resolution. nih.gov This demonstrates the ability to control and visualize the surface of PNPMA at the nanoscale.

The technique is also used to study the morphology of polymer blends and the effects of additives. researchgate.netresearchgate.net For instance, AFM has been used to investigate the surface morphology of polyurethane films and other polymer systems. researchgate.net The ability of AFM to operate in different environments makes it a versatile tool for studying the surface properties of polymers under various conditions. whiterose.ac.uknih.gov

X-ray Diffraction (XRD) for Crystallinity and Orientation

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It provides information on the degree of crystallinity, the arrangement of polymer chains, and the orientation of crystalline domains.

While poly(this compound) is largely amorphous, certain processing or synthesis conditions can induce some degree of crystallinity. researchgate.net XRD would be the definitive method to quantify this. The crystallinity of a polymer significantly influences its mechanical and thermal properties. google.com

In the broader context of methacrylate polymers, XRD is used to study the structure of stereocomplexes formed in blends of different tacticities, such as in poly(L-lactide)/poly(D-lactide) blends, where it can distinguish between homocrystallites and stereocomplex crystallites. mdpi.com For semi-crystalline polymers, XRD patterns provide information on the unit cell dimensions and the preferred orientation of crystallites.

Rheological Studies of Poly(this compound) Melts and Solutions

Rheology, the study of the flow and deformation of matter, provides critical insights into the processability and end-use performance of polymeric materials. For poly(this compound) (PNPMA) and its derivatives, rheological studies of their melt and solution states are fundamental for optimizing processing conditions such as extrusion, injection molding, and coating, as well as for understanding the material's mechanical behavior. The unique, bulky t-butyl group within the neopentyl ester side chain imparts specific characteristics to the polymer, which are reflected in its rheological profile.

The melt rheology of a polymer is characterized by its viscoelastic behavior, which is highly dependent on temperature, shear rate, and the polymer's molecular architecture (e.g., molecular weight, molecular weight distribution, and branching).

Viscoelastic Properties and Master Curves

Above its glass transition temperature (Tg), PNPMA, like other amorphous thermoplastics, exhibits viscoelastic behavior, meaning it has both viscous (liquid-like) and elastic (solid-like) properties. These properties are typically probed using small amplitude oscillatory shear (SAOS) rheometry. In these tests, a sinusoidal strain is applied to the melt, and the resulting stress is measured. The response can be resolved into two components: the storage modulus (G'), which represents the elastic portion of the response, and the loss modulus (G''), which represents the viscous portion.

A key technique in polymer rheology is the application of the time-temperature superposition (TTS) principle. This principle allows data from frequency sweeps at various temperatures to be shifted horizontally to create a single master curve at a reference temperature. researchgate.netazom.com This master curve effectively expands the experimental frequency range and allows for the prediction of material behavior over long timescales. For a thermorheologically simple material like a homopolymer melt, this superposition is excellent. researchgate.net

The bulky neopentyl side group in PNPMA introduces significant steric hindrance, which restricts segmental motion. This leads to a relatively high glass transition temperature (Tg) compared to polymethacrylates with less bulky side groups. researchgate.net This restricted mobility is expected to influence the viscoelastic master curve. The terminal region (low frequency), where polymer chains fully relax, would be shifted to lower frequencies compared to a more flexible polymer like poly(n-butyl methacrylate) of similar molecular weight.

A representative master curve for PNPMA would show the storage modulus (G') and loss modulus (G'') as a function of angular frequency. At low frequencies (the terminal region), G'' is greater than G', and the material behaves like a viscous liquid. As frequency increases, the material enters the rubbery plateau region, where G' becomes greater than G'' and is relatively independent of frequency, indicating elastic behavior due to chain entanglements. The crossover point, where G' = G'', is inversely related to the polymer's characteristic relaxation time. At very high frequencies, the material enters the glassy region.

Interactive Data Table 1: Representative Viscoelastic Data for Poly(this compound) Melt at a Reference Temperature of 170°C

Angular Frequency (rad/s)Storage Modulus, G' (Pa)Loss Modulus, G'' (Pa)
0.11.00E+021.00E+03
11.00E+038.00E+03
108.00E+035.00E+04
1005.00E+041.50E+05
10002.00E+051.00E+05
100004.00E+055.00E+04

Key Rheological Parameters

Several key parameters are derived from melt rheology data:

Zero-Shear Viscosity (η₀): This is the viscosity in the limit of zero shear rate, obtained from the terminal region of the master curve. It is highly sensitive to the weight-average molecular weight (Mw), typically following the relation η₀ ∝ Mw3.4 for entangled linear polymers. researchgate.net The steric hindrance from the neopentyl group in PNPMA is expected to result in a higher η₀ compared to poly(methyl methacrylate) (PMMA) of the same molecular weight due to increased intermolecular friction. acs.org

Plateau Modulus (G'N): This value, taken from the rubbery plateau region, is related to the entanglement density of the polymer chains. A higher G'N indicates a higher density of entanglements. The bulky side group of PNPMA may affect chain packing and thus influence the entanglement molecular weight (Me), to which the plateau modulus is inversely related (G'N ∝ 1/Me).

Effect of Architecture: Branching in the polymer backbone can significantly alter melt rheology. Branched polymers, such as star or hyperbranched structures, generally exhibit lower melt viscosity but more pronounced shear thinning compared to their linear counterparts of the same molecular weight. diva-portal.orgresearchgate.net This is because branched architectures have a smaller hydrodynamic volume.

The study of polymer solutions is crucial for applications involving coatings, adhesives, and membranes. The rheology of PNPMA in solution depends on polymer-solvent interactions, concentration, and temperature.

Solvent Effects and Intrinsic Viscosity

The choice of solvent is critical. A "good" solvent will promote polymer-solvent interactions, causing the polymer coil to expand and resulting in a higher solution viscosity. A "poor" solvent leads to dominant polymer-polymer interactions, causing the coil to contract and yielding a lower viscosity. The solubility parameter can be used to predict suitable solvents. researchgate.net For PNPMA, solvents like toluene, tetrahydrofuran (THF), or chloroform are expected to be good solvents.

The intrinsic viscosity [η], determined by extrapolating the specific viscosity to zero concentration, is a measure of the individual polymer coil's contribution to the solution viscosity. It is related to the molecular weight through the Mark-Houwink-Sakurada equation: [η] = K Ma. The exponent 'a' is a function of the polymer-solvent system and the chain conformation, typically ranging from 0.5 for a poor solvent to 0.8 for a good solvent.

Interactive Data Table 2: Expected Intrinsic Viscosity of Poly(this compound) in Different Solvents

SolventSolvent QualityExpected 'a' valueRepresentative [η] (dL/g) for Mw = 100,000 g/mol
TolueneGood0.750.45
Tetrahydrofuran (THF)Good0.720.41
CyclohexanePoor (Theta)0.500.15
Methanol (B129727)Non-solvent-Insoluble

Concentration Effects

As polymer concentration increases, solution viscosity rises. In the dilute regime, polymer coils are isolated. Above a critical overlap concentration (c*), the coils begin to interact and entangle, leading to a much steeper increase in viscosity with concentration. This behavior is typical for polymer solutions and is expected for PNPMA.

Modifying the chemical structure of PNPMA, for example through copolymerization, has a profound impact on its rheological properties.

Copolymers: Introducing a comonomer can be used to tune the rheological profile. For instance, copolymerizing this compound with a monomer having a flexible, linear alkyl side chain (e.g., n-butyl acrylate) would likely decrease the Tg and melt viscosity of the resulting copolymer. Conversely, incorporating a comonomer capable of forming strong intermolecular interactions, such as hydrogen bonds (e.g., from methacrylic acid), would significantly increase viscosity and enhance the elastic character of the material. nsf.gov The rheological properties of such copolymers would be highly dependent on the composition and sequence distribution of the comonomers. rsc.org

Functional Polymers: The introduction of functional groups can create physical crosslinks, dramatically altering the rheology. For example, derivatives with associating groups like ureidopyrimidinone can form reversible networks, leading to properties characteristic of thermoplastic elastomers, with a high plateau modulus and long relaxation times. diva-portal.org

Structure Property Relationships in Poly Neopentyl Methacrylate Based Materials

Influence of the Neopentyl Side Group on Polymer Chain Conformation and Dynamics

The neopentyl group, a sterically demanding moiety characterized by a quaternary carbon atom bonded to three methyl groups, profoundly influences the conformation and dynamics of the PnPMA polymer chain. This bulky side group introduces significant steric hindrance, which restricts the rotational freedom of the polymer backbone. rsc.orgsmolecule.comresearchgate.net

Research comparing poly(methacrylic esters) with various bulky side groups has shown that while the neopentyl group is large, its effect on chain rigidity and intermolecular forces can be nuanced. researchgate.net Studies have interpreted the properties of PnPMA in terms of both intermolecular forces and steric hindrance effects. researchgate.net For instance, poly(p-tert-butylphenyl methacrylate) is found to have a higher glass transition temperature and steric hindrance parameter than poly(neopentyl methacrylate), suggesting that the aromaticity of the phenyl group contributes more to chain stiffness and intermolecular packing than the aliphatic, albeit bulky, neopentyl group. researchgate.net

The steric hindrance of the neopentyl group also plays a critical role during polymerization. In controlled polymerization techniques like nitroxide-mediated polymerization (NMP), the steric bulk of the monomer's side group can influence the dissociation kinetics of the alkoxyamine initiator, which is crucial for controlling the polymerization of methacrylates. rsc.orgresearchgate.net The presence of the neopentyl group can lead to more selective bond dissociation, which is a key factor in achieving a well-controlled polymerization process. researchgate.net Furthermore, the conformation of copolymers containing neopentyl methacrylate (B99206) units can differ significantly from those with other side groups, affecting their self-assembly and aggregation behavior in solution. acs.orgnih.gov

Correlation of Polymer Architecture (e.g., linearity, branching, crosslinking) with Bulk Properties

Linear PnPMA , formed through standard polymerization, is a thermoplastic material. smolecule.com Its properties are dictated by the chain entanglement and intermolecular forces between the long polymer chains. The bulky neopentyl groups would likely lead to a high entanglement molecular weight.

Branched PnPMA would exhibit significantly different rheological properties compared to its linear counterpart. It is a well-established principle that branched polymers, including star-branched and hyperbranched structures, have a more compact, globular structure than linear polymers of the same molecular weight. diva-portal.orgnih.gov This architecture reduces the degree of chain entanglement, leading to a considerably lower melt viscosity. diva-portal.orgnih.gov This property is highly advantageous in applications like coatings and processing where lower viscosity simplifies application and reduces the need for solvents. diva-portal.org

Crosslinked PnPMA results in a thermoset material with enhanced durability, chemical resistance, and thermal stability. smolecule.com Crosslinking can be achieved by copolymerizing this compound with a difunctional or multifunctional monomer, such as neopentyl glycol diacrylate or dimethacrylate. smolecule.comgoogle.com The crosslinking agent creates a three-dimensional network, covalently linking the polymer chains. This network structure prevents the polymer from melting and dissolving, rendering it more robust for use in durable materials for industries like construction and automotive. smolecule.com The density of the crosslinks can be tailored to control the final mechanical properties, such as hardness and flexibility. researchgate.net

Polymer ArchitectureKey Structural FeatureExpected Impact on Bulk Properties
Linear Long, entangled chainsThermoplastic behavior, high melt viscosity.
Branched Compact, globular structureReduced melt viscosity, improved processability. diva-portal.orgnih.gov
Crosslinked 3D covalent networkThermoset behavior, enhanced mechanical strength, chemical and thermal resistance. smolecule.comgoogle.com

Research on Mechanical Properties of Poly(this compound) (e.g., tensile strength, modulus, elongation at break)

The mechanical properties of PnPMA are a direct consequence of the rigid, sterically hindered nature of its side chains. The branched structure of the neopentyl group is reported to impart favorable mechanical properties. smolecule.com While specific datasets for pure PnPMA are scarce in readily available literature, a strong indication of its mechanical profile can be derived from its close structural analog, poly(methyl methacrylate) (PMMA), and by considering the influence of the bulkier side group.

PMMA is known for its high stiffness (Young's modulus) and moderate tensile strength, but it is also relatively brittle. designerdata.nlbangslabs.com The introduction of the bulky neopentyl group in place of the smaller methyl group is expected to further increase the rigidity and hardness of the polymer due to restricted chain mobility. This would likely result in a higher Young's modulus compared to PMMA. However, this increased rigidity may also lead to a decrease in elongation at break, making the material more brittle. Blends of other polymers with PMMA have shown that mechanical properties like tensile modulus and fracture strength can be significantly altered. mdpi.com

The table below presents typical mechanical properties for cast PMMA, which serves as a baseline for estimating the properties of PnPMA.

Mechanical PropertyPoly(methyl methacrylate) (PMMA) - Cast designerdata.nlbangslabs.comExpected Influence on Poly(this compound) (PnPMA)
Young's Modulus (GPa) ~3.0 - 3.4Higher, due to increased chain stiffness from bulky side group.
Tensile Strength (MPa) ~70 - 76Potentially similar or slightly higher.
Elongation at Break (%) 2 - 5Lower, due to increased brittleness.

Optical Properties Investigations of Poly(this compound) Films and Networks (e.g., transparency, refractive index)

Poly(this compound) is known to be a transparent and rigid polymer, making it a candidate for optical applications. smolecule.com Like its well-studied relative, PMMA, PnPMA is expected to exhibit excellent optical clarity and a high light transmission in the visible spectrum. designerdata.nljournalofbabylon.com

The refractive index of a polymer is related to its density and the polarizability of its constituent atoms. PMMA has a refractive index of approximately 1.49. designerdata.nlrefractiveindex.info The neopentyl group, being a bulky aliphatic group, increases the molar volume without adding highly polarizable elements. This increase in free volume could potentially lead to a slightly lower refractive index for PnPMA compared to PMMA. However, synthesizing polymers with high sulfur content or incorporating specific nanoparticles are common strategies to significantly increase the refractive index of methacrylate-based polymers for advanced optical applications like high-refractive-index lenses and photoresists. researchgate.netnih.gov

The optical properties of PnPMA films can be precisely controlled, and the polymer's transparency makes it suitable for use in optical waveguides and as a matrix for optical materials. smolecule.com

Optical PropertyPoly(methyl methacrylate) (PMMA) designerdata.nljournalofbabylon.comrefractiveindex.infoExpected Properties of Poly(this compound) (PnPMA)
Appearance Colorless and transparentColorless and transparent. smolecule.com
Light Transmission Very high (>92%)Very high.
Refractive Index (at 589 nm) ~1.49Expected to be similar to, or slightly lower than, PMMA.

Surface Energy and Wettability Studies of Poly(this compound) Surfaces

The surface properties of a polymer, such as surface energy and wettability, are dictated by the chemical nature of the groups exposed at the surface. For PnPMA, the surface would be dominated by the nonpolar, aliphatic neopentyl groups. This chemical composition results in a low-energy, hydrophobic surface.

Wettability is commonly assessed by measuring the contact angle of a liquid, typically water, on the polymer surface. A higher contact angle indicates greater hydrophobicity (lower wettability). Studies on a series of poly(n-alkyl methacrylates) have shown that the water contact angle increases with the length and size of the alkyl side chain. utwente.nl For example, the advancing contact angle of water increases from 95° for poly(ethyl methacrylate) to 116° for poly(octadecyl methacrylate). utwente.nl Given this trend, PnPMA, with its bulky C5 side group, is expected to have a high water contact angle, indicating a highly hydrophobic surface.

The surface energy of PMMA is approximately 40 mN/m. nih.gov The introduction of the larger, nonpolar neopentyl group would lower the surface energy of PnPMA relative to PMMA. This low surface energy is a key characteristic for applications requiring water repellency or non-stick properties.

PolymerSide GroupWater Advancing Contact Angle (θ)Surface Character
Poly(methyl methacrylate) (PMMA)-CH₃~84°Moderately Hydrophobic nih.gov
Poly(ethyl methacrylate) (PEMA)-C₂H₅~95°Hydrophobic utwente.nl
Poly(this compound) (PnPMA) -CH₂C(CH₃)₃ Estimated >100° Highly Hydrophobic
Poly(n-hexyl methacrylate) (PHMA)-(CH₂)₅CH₃~107°Highly Hydrophobic utwente.nl

Thermal Properties of Polymers and Their Dependence on Monomer Composition and Microstructure

The thermal properties of PnPMA, particularly its glass transition temperature (Tg) and thermal stability, are strongly influenced by the neopentyl side group. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is governed by the onset of large-scale molecular motion of the polymer chains.

For poly(methacrylates), the Tg is highly dependent on the size and flexibility of the ester side group. The bulky neopentyl group restricts the rotation of the polymer backbone, which generally leads to a higher Tg compared to polymers with more flexible, linear alkyl side chains. However, when compared to other bulky side groups, the effect is more complex. One study found that PnPMA has a lower Tg than poly(p-tert-butylphenyl methacrylate), attributing this to weaker intermolecular forces in PnPMA. researchgate.net A differential scanning calorimetry (DSC) study of a copolymer containing neopentyl sulfopropyl methacrylate (PNSPMA) reported a Tg of 40 °C. nih.gov

Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition profile of a polymer. For a neopentyl-containing copolymer, TGA showed a stepwise degradation process, with an initial mass loss near 200°C corresponding to the cleavage of the side groups, followed by further degradation of the polymer backbone at higher temperatures. acs.org Pure PMMA typically begins to decompose in multiple steps starting above 250 °C. scielo.br PnPMA is considered to have excellent thermal stability. smolecule.com

PolymerSide GroupGlass Transition Temperature (Tg)
Poly(methyl methacrylate) (PMMA)-CH₃~105 °C designerdata.nl
Poly(ethyl methacrylate) (PEMA)-C₂H₅~65 °C
Poly(this compound) (PnPMA) -CH₂C(CH₃)₃ ~60-80 °C (Estimated range based on literature) researchgate.net
Poly(neopentyl sulfopropyl methacrylate) (PNSPMA)-CH₂C(CH₃)₃ (as part of a larger group)40 °C nih.gov
Poly(p-tert-butylphenyl methacrylate)Aromatic bulky groupHigher than PnPMA researchgate.net

Theoretical and Computational Chemistry of Neopentyl Methacrylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of monomers like neopentyl methacrylate (B99206). Although specific DFT studies on neopentyl methacrylate are not extensively documented in publicly available literature, we can infer its properties based on comprehensive studies of similar methacrylate monomers, such as methyl methacrylate (MMA) and benzyl (B1604629) methacrylate (BzMA). researchgate.netmdpi.com

These calculations typically focus on optimizing the monomer's geometry and determining key electronic descriptors. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comossila.comirjweb.com A smaller energy gap generally implies higher reactivity.

For this compound, the bulky neopentyl group is expected to have a minor electron-donating effect, which would slightly raise the HOMO energy level compared to methyl methacrylate. However, the fundamental reactive site remains the carbon-carbon double bond of the methacrylate group. The distribution of electron density, often analyzed through Mulliken population analysis, reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites susceptible to attack during polymerization. uni-muenchen.deresearchgate.netresearchgate.netijpsat.orgscielo.br The carbonyl oxygen and the ester oxygen atoms are expected to carry significant negative charges, while the carbon atoms of the double bond will have a more complex charge distribution influencing their reactivity towards radical species.

Below is a representative table of calculated electronic properties for this compound, estimated based on typical values for similar methacrylate monomers.

PropertyCalculated Value (Illustrative)Method
HOMO Energy-7.0 eVDFT/B3LYP/6-31G(d)
LUMO Energy-0.5 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap (ΔE)6.5 eVDFT/B3LYP/6-31G(d)
Dipole Moment1.9 DDFT/B3LYP/6-31G(d)

Molecular Dynamics (MD) Simulations of Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of poly(this compound) chains, providing detailed information about their conformation, mobility, and the nature of intermolecular interactions. nih.govkoreascience.kracs.orgmdpi.comacs.orgnih.govresearchgate.net High-throughput MD simulations have been employed to predict the thermophysical properties of a wide range of polymers, including poly(this compound). acs.orgaip.orgarxiv.orgcsic.esresearchgate.net

These simulations model the polymer as a collection of interacting atoms, with their movements governed by classical mechanics. By simulating the system over time, it is possible to analyze various structural and dynamic properties. The conformation of a polymer chain can be characterized by its radius of gyration (Rg), which provides a measure of its size. For PNPMA, the bulky neopentyl side groups are expected to significantly influence the chain stiffness and packing.

Intermolecular interactions in PNPMA are primarily of the van der Waals type, given the non-polar nature of the neopentyl group. The strength of these interactions can be probed by calculating the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a certain distance from a reference particle. researchgate.netresearchgate.netkashanu.ac.ir The RDF can reveal details about the local packing and organization of the polymer chains.

The following table presents typical parameters that can be obtained from MD simulations of poly(this compound).

PropertyTypical Value/ObservationSimulation Detail
Radius of Gyration (Rg)Dependent on molecular weightAll-atom MD simulation
Glass Transition Temperature (Tg)~312 KStepwise cooling simulation csic.es
Intermolecular Interaction EnergyDominated by van der Waals forcesAnalysis of non-bonded interaction energies
Chain PackingInfluenced by bulky side groupsAnalysis of radial distribution functions

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling and simulation are essential for understanding and optimizing the polymerization of this compound. These models can predict how the reaction rate, monomer conversion, and polymer properties (like molecular weight and dispersity) change with different reaction conditions.

The free-radical polymerization of methacrylates, including NPMA, proceeds through the well-established steps of initiation, propagation, termination, and chain transfer. researchgate.netmdpi.comripublication.comulisboa.ptarxiv.org Kinetic models for these processes often involve solving a set of differential equations that describe the concentration of each species over time.

A specific kinetic model has been developed for the initiated chemical vapor deposition (iCVD) of poly(this compound) (PnPMA). acs.org This model suggests that under certain conditions, the polymerization is not solely limited by surface adsorption of the monomer but is also driven by monomer absorption into the bulk of the growing polymer film. acs.orgtandfonline.com

Key parameters in the kinetic modeling of this compound polymerization are summarized in the table below.

Kinetic ParameterSignificanceMethod of Determination
Propagation Rate Constant (kp)Rate of monomer addition to growing chainExperimental measurement or theoretical calculation
Termination Rate Constant (kt)Rate of deactivation of growing chainsExperimental measurement or theoretical calculation
Initiator Efficiency (f)Fraction of initiator radicals that start a polymer chainExperimental determination
Chain Transfer ConstantsRates of chain transfer to monomer, solvent, or agentExperimental measurement

Machine Learning and Data-Driven Approaches for Predicting Polymer Properties from Monomer Structure

Machine learning (ML) and other data-driven approaches are revolutionizing polymer science by enabling the rapid prediction of polymer properties directly from the monomer structure, bypassing the need for extensive experimentation or computationally expensive simulations. uni-muenchen.dekoreascience.krarxiv.orgresearchgate.netpageplace.degatech.educonicet.gov.arresearchgate.netresearchgate.net These methods leverage large datasets of known polymer properties to train models that can then make predictions for new, uncharacterized polymers.

For poly(this compound), ML models can be used to predict a variety of properties, including its glass transition temperature (Tg), mechanical strength, and refractive index. Quantitative Structure-Property Relationship (QSPR) models, a type of data-driven approach, have been specifically developed for predicting the properties of polymethacrylates. conicet.gov.arworldscientific.comnih.govpreprints.org These models use molecular descriptors, which are numerical representations of the monomer's chemical structure, as input features to predict the polymer's properties.

Platforms like Polymer Genome utilize machine learning models trained on vast databases of computational and experimental data to provide near-instantaneous property predictions for a wide range of polymers. arxiv.orgresearchgate.netgatech.edupolymergenome.org While a specific model dedicated solely to poly(this compound) might not exist, general models for polymethacrylates can provide accurate estimations. For instance, a Gaussian process regression model has been developed to predict the glass transition temperature of polymethacrylates based on quantum chemical descriptors. researchgate.nettandfonline.com Studies have also shown that ML models can accurately predict the glass transition temperature of poly(this compound). nih.gov

The table below illustrates the application of machine learning in predicting the properties of poly(this compound).

PropertyPredicted ValueExperimental ValueMachine Learning Model
Glass Transition Temperature (Tg)312.4 K nih.gov312 K nih.govGaussian Process Regression nih.gov
Tensile StrengthPredictable-QSPR based on molecular descriptors conicet.gov.arnih.gov
Refractive IndexPredictable-Polymer Genome researchgate.netgatech.edu

Research Applications and Emerging Technologies of Poly Neopentyl Methacrylate and Its Derivatives

Advanced Coatings Research and Development (e.g., protective, decorative, optical coatings)

Poly(neopentyl methacrylate) (PNPMA) and its derivatives are subjects of research in the field of advanced coatings due to their advantageous properties such as flexibility, strong adhesion, and resistance to weathering. ruixibiotech.com The branched neopentyl group in the monomer structure contributes to the polymer's hydrolytic stability and lower polymerization shrinkage compared to linear di(meth)acrylates. These characteristics make PNPMA a valuable component in the formulation of protective, decorative, and optical coatings.

Research has explored the use of neopentyl methacrylate (B99206) in various coating applications. It is utilized in the manufacturing of coatings that require durability and resistance to environmental degradation. smolecule.com Copolymers involving this compound are also being investigated to tailor coating properties. For instance, the copolymerization of this compound with other monomers can modify the physical properties of the resulting materials, enhancing characteristics such as thermal stability and mechanical strength. smolecule.com

In the realm of smart coatings, neopentyl glycol dimethacrylate (NPGDMA), a related difunctional methacrylate, has been highlighted in research for its use in multifunctional smart coatings that provide self-cleaning properties and enhanced durability. These coatings often draw inspiration from biomimetic designs to achieve their advanced functionalities.

A summary of research findings in advanced coatings is presented in the table below.

Coating TypeKey FindingsRelevant Compounds
Protective & Decorative Coatings Utilized for favorable mechanical properties, flexibility, adhesion, and weather resistance. ruixibiotech.com The branched structure provides enhanced hydrolytic stability. This compound, Poly(this compound)
Smart Coatings Used in formulations for durable, self-cleaning, and antireflective coatings. Neopentyl glycol dimethacrylate

Optical Materials Science (e.g., high transparency polymers, optical waveguides, lenses)

The inherent optical properties of poly(this compound) make it a candidate for research in optical materials science. PNPMA is a transparent and rigid polymer, and its good refractive index makes it suitable for applications such as optical waveguides. smolecule.com Optical waveguides are essential components in optical communication systems, and materials with high transparency are required to minimize signal loss.

Research has demonstrated that perfluorinated polymers can significantly reduce optical losses at near-infrared wavelengths, which are crucial for telecommunications. titech.ac.jp While not a perfluorinated polymer itself, the principles of reducing light absorption by modifying molecular structure are relevant to the development of high-transparency polymers based on methacrylates like this compound. For instance, the replacement of carbon-hydrogen bonds with carbon-fluorine or carbon-deuterium bonds can lower absorption losses. titech.ac.jp

Poly(methyl methacrylate) (PMMA) is a widely used material for polymer optical fibers due to its transparency in the visible spectrum. mdpi.com Research into copolymers of MMA with other methacrylates, including bulky monomers, aims to improve properties like temperature stability while maintaining optical clarity. mdpi.com The structural similarities between this compound and other methacrylates used in these studies suggest its potential for similar applications.

Application AreaKey Research FindingsRelevant Compounds
Optical Waveguides PNPMA's transparency and good refractive index make it suitable for optical waveguide development. smolecule.com Polyimides and epoxy resins are also explored for their thermal stability in waveguide applications. titech.ac.jpPoly(this compound), Polyimides, Epoxy Resins
High Transparency Polymers Perfluorination of polymers is a strategy to reduce optical loss at near-IR wavelengths. titech.ac.jp Copolymerization of methacrylates is used to tune properties like glass transition temperature while maintaining transparency. mdpi.comPoly(methyl methacrylate), Poly(tetrafluoroethylene)

Biomedical Materials Research (e.g., dental resins, hydrogels, biomaterial scaffolds - focus on material science and engineering aspects)

In the field of biomedical materials, this compound and its derivatives are investigated for applications where biocompatibility and specific mechanical properties are crucial.

Dental Resins: Neopentyl glycol dimethacrylate (NPGDMA) is a component in some dental restorative materials. smolecule.comsmolecule.com It is used as a crosslinking agent in dental composites to improve their durability, mechanical strength, and resistance to wear. smolecule.com The use of various methacrylate monomers, including Bisphenol A glycidyl (B131873) methacrylate (BisGMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA), is common in dental resins to achieve desired properties like flexural strength and volumetric shrinkage. nih.gov NPGDMA has been identified in some dental composite resins, such as G-ænial anterior. uantwerpen.be

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications. Research has explored the use of neopentyl glycol diacrylate (NPGDA), a related compound, as a crosslinker in dextran (B179266) methacrylate (DexMa) based hydrogels. mdpi.com The addition of NPGDA as a crosslinker led to stronger hydrogels with improved resistance to penetration and breaking. mdpi.com This strategy of using multifunctional crosslinkers allows for the tuning of the mechanical properties of hydrogels, which is critical for their application in areas like tissue engineering where scaffolds need to withstand mechanical stress. mdpi.com

The table below summarizes key research findings in biomedical materials.

ApplicationKey FindingsRelevant Compounds
Dental Resins NPGDMA is used as a crosslinking agent to enhance mechanical strength and durability of dental composites. smolecule.com It is found in some commercial composite resins. uantwerpen.beNeopentyl glycol dimethacrylate, Bisphenol A glycidyl methacrylate (BisGMA), Urethane dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA)
Hydrogels NPGDA is used as a crosslinker to create stronger dextran methacrylate-based hydrogels with enhanced mechanical properties. mdpi.comNeopentyl glycol diacrylate, Dextran methacrylate

Photoresist and Lithography Applications Research for Micro- and Nanofabrication

Poly(this compound) is a material of interest in the field of micro- and nanofabrication, specifically in the development of photoresists for lithography. Photoresists are light-sensitive materials used to create patterns on substrates, a fundamental process in the manufacturing of microelectronic devices. smolecule.com

PNPMA-based photoresists are noted for their potential to achieve high resolution and good etching resistance, which are critical parameters for fabricating smaller and more complex integrated circuits. smolecule.com Advanced lithography techniques, such as 193 nm immersion lithography, continuously demand new photoresist materials that can deliver smaller critical dimensions, low line edge roughness, and wide process latitude. google.comgoogle.com

Research has demonstrated the high-resolution patterning of poly(this compound) brushes using electron beam lithography, achieving feature sizes smaller than 50 nm. whiterose.ac.uk This technique allows for the "sculpting" of a pre-formed polymer brush layer, providing a high degree of control over the resulting nanopatterns. whiterose.ac.uk The development of advanced photoresist compositions often involves the use of specific polymers, photoacid generators, and other additives to fine-tune the lithographic performance. dakenchem.comlabinsights.nl

Lithography ApplicationKey Research FindingsRelevant Compounds
Photoresists PNPMA-based photoresists offer high resolution and good etching resistance for microfabrication. smolecule.comPoly(this compound)
Nanopatterning High-resolution patterns with features smaller than 50 nm have been achieved on PNPMA brushes using electron beam lithography. whiterose.ac.ukPoly(this compound)

Polymeric Adhesives and Sealants Research and Development

This compound is utilized in the research and development of polymeric adhesives and sealants due to its favorable mechanical properties. smolecule.com The polymer derived from it, poly(this compound), contributes to the flexibility, adhesion, and weather resistance of these materials. ruixibiotech.com

In the formulation of adhesives and sealants, particularly for demanding applications, the chemical structure of the polymer is crucial. The branched structure of this compound can enhance the hydrolytic stability of the resulting polymer, which is a desirable characteristic for sealants exposed to moisture.

Research into structural adhesives has explored the use of block copolymers to toughen epoxy resins. For example, poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) (MAM) has been shown to improve the toughness of cured epoxy resins. acs.org While this specific example does not directly involve this compound, it highlights a research direction where methacrylate-based polymers are used to enhance the performance of adhesives. The principles of toughening through the incorporation of elastomeric blocks could potentially be applied to systems containing this compound. Furthermore, polyurethane-based sealants and adhesives are often formulated with a variety of polyols, including hydroxy-functional (meth)acrylate prepolymers, to achieve specific performance characteristics. google.com

ApplicationKey Research FindingsRelevant Compounds
Adhesives & Sealants Utilized for its favorable mechanical properties, flexibility, adhesion, and weather resistance. ruixibiotech.comsmolecule.comThis compound, Poly(this compound)
Toughened Adhesives Methacrylate-based block copolymers are researched for their ability to improve the toughness of epoxy adhesives. acs.orgPoly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate)

Composite Materials Development and Reinforcement Strategies

In the development of composite materials, derivatives of this compound, such as neopentyl glycol dimethacrylate (NPGDMA), play a significant role as crosslinking agents. smolecule.com Crosslinking is a critical strategy for reinforcing polymer matrices, leading to enhanced mechanical strength, thermal stability, and chemical resistance of the final composite material. smolecule.com

NPGDMA's difunctional nature allows it to form covalent bonds between polymer chains, creating a rigid and infusible network structure upon curing. smolecule.com This property is leveraged in the production of high-performance adhesives and advanced biomaterials. smolecule.com The branched neopentyl group in NPGDMA also contributes to reduced polymerization shrinkage and enhanced hydrolytic stability compared to linear dimethacrylates.

The reinforcement of hydrogels, a type of composite material, has been demonstrated using acrylate (B77674) crosslinkers. In a study on dextran methacrylate-based hydrogels, the introduction of crosslinkers with varying functionalities, including a diacrylate, resulted in stronger and more resistant hydrogel networks. mdpi.com This illustrates a key reinforcement strategy where the crosslinking density is tailored to achieve desired mechanical properties in the composite material.

Reinforcement StrategyKey FindingsRelevant Compounds
Crosslinking NPGDMA is used as a crosslinking agent to enhance mechanical strength, thermal stability, and chemical resistance in polymer composites. smolecule.comNeopentyl glycol dimethacrylate
Hydrogel Reinforcement Multifunctional acrylates are used to increase the stiffness and resistance of dextran-based hydrogels. mdpi.comNeopentyl glycol diacrylate, Dextran methacrylate

Research in Smart Polymers and Stimuli-Responsive Materials

The field of smart polymers and stimuli-responsive materials is an emerging area of research for this compound derivatives. These materials are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light.

One area of application is in smart coatings. Neopentyl glycol dimethacrylate (NPGDMA) has been employed in formulations for smart coatings that exhibit properties like self-cleaning and enhanced durability.

A more direct example of stimuli-responsive materials involves the use of protected monomers. Research has been conducted on the synthesis and polymerization of neopentyl-protected 3-sulfopropyl methacrylate (NSPMA). acs.org The resulting polymer, poly(neopentyl-3-sulfopropyl methacrylate) (PNSPMA), is a hydrophobic precursor that can be converted into a strong polyanion (a charged polymer) under specific nucleophilic conditions. acs.org The neopentyl protecting group remains stable under acidic and basic conditions, allowing for orthogonal deprotection. acs.org This means that in a block copolymer containing another type of protected monomer, the neopentyl group can be selectively removed without affecting the other protected group. This controlled responsiveness is a hallmark of smart materials and enables the creation of, for example, amphiphilic block copolymers that can self-assemble in solution upon selective deprotection. acs.org

Material TypeResearch FocusKey Findings
Smart Coatings Development of durable and self-cleaning surfaces.NPGDMA is used in formulations for multifunctional smart coatings.
Stimuli-Responsive Polymers Synthesis of polymers that change properties in response to specific chemical triggers.Neopentyl-protected 3-sulfopropyl methacrylate can be polymerized and then deprotected under specific conditions to yield a strong polyanion, demonstrating controlled stimuli-responsive behavior. acs.org

Degradation and Environmental Fate Research of Poly Neopentyl Methacrylate

Thermal Degradation Mechanisms and Identification of Degradation Products

The thermal stability and degradation pathways of poly(neopentyl methacrylate) (PNPMA) are influenced by factors such as its chemical structure, molecular weight, and any impurities present. mit.edu Generally, polymethacrylates degrade via mechanisms like chain scission and depolymerization, where the polymer chain breaks down into smaller fragments, including the original monomer.

Research on copolymers containing neopentyl methacrylate (B99206) provides insight into its thermal behavior. For instance, a copolymer of this compound and ethylene (B1197577) glycol dimethacrylate, P(npMA-co-EGDA), has a decomposition onset temperature that can be adjusted between 290-350°C by altering the copolymer's composition. mit.edu Flash pyrolysis gas chromatography-mass spectroscopy analysis of this copolymer revealed that the thermal decomposition products include monomers, rearranged small molecules, and low molecular weight oligomers. mit.edumit.edu The activation energy for the decomposition of P(npMA-co-EGDA) was determined to be 162.7 ± 8 kJ/mole. mit.edumit.edu

In another study involving a neopentyl-protected poly(3-sulfopropyl methacrylate), thermogravimetric analysis (TGA) showed a mass loss of approximately 20% near 200°C, which continued until about 30% of the weight remained at roughly 300°C. acs.orgnih.gov This stepwise degradation suggests an initial cleavage of the neopentyl protecting groups. acs.orgnih.gov

The thermal degradation of polymethacrylates can be complex. For example, poly(methyl methacrylate) (PMMA) primarily degrades through an unzipping mechanism, yielding the methyl methacrylate monomer. mit.edu However, the presence of different side groups, as in PNPMA, can lead to different degradation products and mechanisms. mit.edu

Table 1: Thermal Degradation Data for this compound-Containing Polymers

Polymer SystemDecomposition Onset Temperature (°C)Key Degradation ProductsActivation Energy (kJ/mole)Reference
P(this compound-co-ethylene glycol dimethacrylate)290-350Monomers, rearranged small molecules, low oligomers162.7 ± 8 mit.edumit.edu
Neopentyl-protected poly(3-sulfopropyl methacrylate)~200 (initial loss)Cleavage of neopentyl groupNot specified acs.orgnih.gov

Photodegradation Pathways and Stability under UV Irradiation

The photodegradation of polymers involves chemical changes initiated by the absorption of ultraviolet (UV) radiation. For polyesters and similar polymers, this can lead to both chain scission (breaking of the polymer backbone) and crosslinking (formation of bonds between polymer chains). researchgate.net

While specific studies on the photodegradation of homopolymers of this compound are not abundant in the provided search results, research on analogous polyesters like poly(neopentyl isophthalate) (PNI) and poly(neopentyl terephthalate) (PNT) offers valuable insights. researchgate.net For these materials, UV exposure leads to the generation of radicals through Norrish type I photocleavage, which can then react with oxygen to form acid and hydroxyl end groups, causing further fragmentation of the polymer chain. researchgate.net Despite the absence of certain hydrogen atoms, photodegradation still occurs in these neopentyl-containing polyesters. researchgate.net

Interestingly, PNT was found to be significantly less UV stable than PNI, by a factor of about 13, although the degradation mechanisms and products were similar. researchgate.net This highlights how subtle changes in the aromatic part of the polymer can drastically affect its photodegradation resistance. researchgate.net

In the context of polymer brushes, nanopatterning of poly(this compound) has been achieved using electron beam lithography, indicating that the polymer is susceptible to degradation under high-energy electron beams. whiterose.ac.uk This susceptibility to radiation is a key aspect of its use in applications like photoresists for microfabrication.

Table 2: Photodegradation Characteristics of Related Neopentyl-Containing Polymers

PolymerIrradiation SourceObserved EffectsProposed MechanismReference
Poly(neopentyl isophthalate) (PNI)UV Lamp (Mercury)Chain scission and crosslinkingNorrish type I photocleavage, subsequent oxidation researchgate.net
Poly(neopentyl terephthalate) (PNT)Simulated SunlightChain scission, formation of degradation productsSimilar to PNI, but less stable researchgate.net

Biodegradation Studies and Environmental Impact Assessment (academic perspective)

The biodegradation of synthetic polymers is a critical area of research for assessing their environmental impact. Many common polymers, such as polystyrene and poly(methyl methacrylate), exhibit extremely low rates of biodegradation by microorganisms. nih.gov The bulky, branched structure of the neopentyl group in poly(this compound) would be expected to sterically hinder enzymatic attack, likely making it highly resistant to biodegradation.

The general consensus from studies on similar synthetic polymers is that they are not readily broken down in the environment. nih.gov One safety data sheet for poly(this compound) states that no special environmental precautions are required, which may imply a low level of ecotoxicity, but does not speak to its biodegradability. scipoly.com A different data sheet for the this compound monomer advises that its discharge into the environment must be avoided. scipoly.com From an academic standpoint, without specific experimental data, poly(this compound) would be presumed to be a persistent polymer in the environment, contributing to plastic pollution.

Chemical Hydrolysis and Solvolysis of Ester Linkages in Polymer Chains

The ester linkage in the methacrylate backbone of PNPMA is a potential site for chemical degradation through hydrolysis (reaction with water) or solvolysis (reaction with a solvent). The rate of this reaction is highly dependent on factors like pH, temperature, and the chemical structure of the polymer.

The bulky neopentyl group is expected to provide significant steric hindrance, protecting the ester's carbonyl group from nucleophilic attack by water or other solvents. This steric protection would likely make the ester linkages in PNPMA more resistant to hydrolysis compared to methacrylates with smaller, linear alkyl groups like poly(methyl methacrylate). polysciences.com

Studies on related compounds support this hypothesis. For example, research on protected poly(3-sulfopropyl methacrylate)s showed that the neopentyl-protected version (PNSPMA) remained intact under both weak nucleophilic and acidic conditions. acs.org Even under basic conditions, significant deprotection was not observed. acs.org However, a different study noted that strong acids at high temperatures could lead to the hydrolysis of the methacrylic ester itself. nih.gov

The solvolysis of neopentyl chloroformate has also been studied, revealing that its reaction rates are similar to those of smaller alkyl chloroformates in most solvents. nih.gov However, in specific solvent mixtures like aqueous hexafluoroisopropanol, its solvolysis is accelerated due to a 1,2-methyl shift that forms a more stable tertiary cation. nih.gov While not directly on the polymer, this indicates the complex reactivity the neopentyl group can exhibit during solvolysis.

Table 3: Stability of Neopentyl Ester/Group Under Various Conditions

Compound/PolymerConditionObserved Stability/ReactivityReference
Neopentyl-protected poly(3-sulfopropyl methacrylate)Weak nucleophilic (NaI), Acidic (HBr)Protecting group remained intact acs.org
Neopentyl-protected poly(3-sulfopropyl methacrylate)BasicNo significant deprotection acs.org
Neopentyl chloroformateSolvolysis in various solventsRates similar to smaller alkyl chloroformates nih.gov
Neopentyl chloroformateSolvolysis in aqueous HFIPAccelerated rate due to 1,2-methyl shift nih.gov

Future Research Directions and Perspectives

Integration of Neopentyl Methacrylate (B99206) into Supramolecular Polymer Architectures

The integration of neopentyl methacrylate into supramolecular polymer architectures represents a promising frontier in materials science. Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and coordination-driven self-assembly, which allow for the creation of dynamic and responsive materials. zju.edu.cnnih.gov The bulky neopentyl group of NPM can play a crucial role in directing the self-assembly of these architectures.

Future research will likely focus on several key aspects:

Controlling Polymer Topology: The steric hindrance provided by the neopentyl group can be exploited to control the topology of supramolecular polymers. By carefully designing copolymers containing NPM and monomers with specific recognition motifs (e.g., ureidopyrimidinone for hydrogen bonding), it may be possible to favor the formation of linear chains over cyclic oligomers or to create specific three-dimensional networks. zju.edu.cn

Hierarchical Self-Assembly: Combining the coordination-driven self-assembly of metallacycles with the hydrogen-bonding capabilities of other functional monomers alongside NPM could lead to complex, hierarchical structures. zju.edu.cn The neopentyl group can influence the packing and phase behavior of these multi-component systems. nih.gov

Stimuli-Responsive Materials: The non-covalent nature of supramolecular polymers makes them inherently responsive to external stimuli such as temperature, pH, or light. Research could explore how the incorporation of NPM affects the disassembly and reassembly of these polymers, potentially leading to new smart materials for sensors or drug delivery. For example, the neopentyl group's hydrophobicity could influence the encapsulation and release of non-polar guest molecules.

A key challenge in this area is to understand the complex interplay between the covalent structure of the polymer and the non-covalent interactions that govern self-assembly. nih.gov

Development of Sustainable Synthesis and Polymerization Approaches for this compound

The increasing demand for environmentally friendly materials is driving research into sustainable methods for monomer synthesis and polymerization. straitsresearch.comresearchgate.net For this compound, future research is expected to concentrate on greener chemical pathways.

Bio-based Feedstocks: A major goal is the development of biosynthetic routes to produce neopentyl alcohol and methacrylic acid from renewable resources like plant oils or through fermentation processes. straitsresearch.comresearchgate.net This would significantly reduce the carbon footprint of poly(this compound) (PNPM). Research into bio-based poly(neopentyl glycol succinate-co-isosorbide succinate) copolymers has already shown the potential for creating sustainable polyesters with high heat resistance. springerprofessional.de

Greener Catalysis: The conventional synthesis of NPM often involves esterification or transesterification reactions. smolecule.com Future work will likely focus on developing more efficient and reusable catalysts to replace traditional acid or base catalysts. For instance, the use of composite catalysts of carbonate and thiocyanate (B1210189) in reactive distillation has been shown to improve reaction efficiency and allow for catalyst recycling in the synthesis of neopentyl glycol dimethacrylate. google.com

Controlled Polymerization Techniques: Advanced polymerization methods like Controlled Radical Polymerization (CRP) enable the synthesis of well-defined polymers with controlled molecular weights and architectures. straitsresearch.com Applying these techniques to NPM can lead to high-performance materials with tailored properties. Research on protected 3-sulfopropyl methacrylate monomers, including a neopentyl-protected version, has demonstrated the synthesis of well-defined hydrophobic precursor polymers that can be converted to polyanions. acs.org

Table 1: Comparison of Synthesis Methods for Methacrylate Esters

Synthesis Method Typical Reactants Catalyst Examples Key Advantages Research Focus
Direct Esterification Methacrylic Acid, Neopentyl Alcohol p-methyl benzenesulfonic acid Direct route Development of reusable, eco-friendly catalysts.
Transesterification Methyl Methacrylate, Neopentyl Glycol Sodium Bisulfate, Carbonate/Thiocyanate composites Milder conditions, easier byproduct removal. google.com High-efficiency catalysts, reactive distillation processes. google.com
Bio-based Routes Renewable feedstocks (e.g., from fermentation) Biocatalysts (enzymes) Reduced environmental impact, sustainable sourcing. straitsresearch.comresearchgate.net Engineering metabolic pathways for precursor synthesis.

Exploration of Novel Functional Materials and Advanced Applications

The unique combination of transparency, rigidity, and thermal stability of poly(this compound) (PNPM) makes it a candidate for various advanced applications. smolecule.com Future research will aim to expand its use in high-performance functional materials.

Advanced Coatings and Adhesives: The hydrophobicity and chemical resistance imparted by the neopentyl group make PNPM suitable for protective coatings and adhesives. polysciences.com Future work could focus on developing PNPM-based copolymers for applications requiring enhanced durability and weather resistance, for instance in combination with other monomers like methyl methacrylate to enhance weathering resistance in polyester (B1180765) systems. google.com

Biomedical Devices and Materials: PNPM is being investigated for use in dental restorative materials and contact lenses due to its biocompatibility, durability, and potential to improve oxygen permeability. smolecule.com Further research could explore its use in drug delivery systems, where its hydrophobic nature could be advantageous for encapsulating and controlling the release of certain drugs. smolecule.com The synthesis of block copolymers like poly(this compound)-b-poly(tert-butyl methacrylate) points towards the development of more complex architectures for biomedical applications. cd-bioparticles.net

Optical and Electronic Materials: The excellent optical transparency of PNPM makes it suitable for applications such as optical waveguides. smolecule.com Its use in photoresists for microfabrication is another area of interest due to its high resolution and etching resistance. smolecule.com Research into the deposition of thin films of PNPM using techniques like initiated chemical vapor deposition (iCVD) could open up new applications in sensor technology. researchgate.net

Table 2: Potential Advanced Applications for this compound-based Polymers

Application Area Key Property of NPM Research Objective
Advanced Coatings Hydrophobicity, Chemical Resistance Development of durable, weather-resistant formulations. google.com
Dental Composites Durability, Biocompatibility Enhancing mechanical strength and longevity of restorations. smolecule.com
Contact Lenses Oxygen Permeability, Biocompatibility Improving comfort and eye health for lens wearers. smolecule.com
Photoresists High Resolution, Etching Resistance Enabling smaller and more complex microelectronic features. smolecule.com
Optical Waveguides Optical Transparency, Refractive Index Creating efficient components for optical communication systems. smolecule.com
Sensors Functionalizable Surface Deposition of thin, uniform films for chemical sensing. researchgate.net

Further Advancement in Computational and Data-Driven Polymer Design for this compound Systems

Computational and data-driven methods are becoming indispensable tools in materials science for accelerating the design and discovery of new polymers. rsc.org For this compound systems, these approaches can provide valuable insights and guide experimental efforts.

Predicting Polymer Properties: Machine learning models can be trained on existing experimental or computational data to predict the properties of polymers, such as the glass transition temperature (Tg). researchgate.net By using molecular descriptors, these models can rapidly estimate the properties of new NPM-based copolymers without the need for synthesis and characterization. researchgate.net

Simulating Polymerization Kinetics: Kinetic Monte Carlo (KMC) simulations can model polymerization reactions at a molecular level, providing detailed information about polymer chain composition, sequence, and architecture. acs.org Applying KMC methods to the copolymerization of NPM with other monomers can help in understanding how reaction conditions affect the final polymer structure and properties. acs.org

Molecular Dynamics Simulations: Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to investigate the structure-property relationships of NPM-based polymers. rsc.org These simulations can provide insights into how the bulky neopentyl group influences chain packing, mobility, and interactions with other molecules, which is crucial for designing materials for specific applications like membranes or composites. Low-scaling QM methods are particularly important for handling the large systems typical of polymers. rsc.org

The integration of these computational techniques can create a powerful workflow for the digital design of novel NPM-based materials, reducing the time and cost associated with traditional trial-and-error experimental approaches. mdpi.com

Q & A

Q. What are the key elements of a robust discussion section for NPMA-related research papers?

  • Structure :

Contextualize Findings : Link results to prior work (e.g., NPMA’s lower TgT_g vs. PMMA due to bulky side chains) .

Address Contradictions : Use error analysis (e.g., confidence intervals) to explain deviations from literature .

Theoretical Implications : Discuss how findings advance polymer science (e.g., steric effects in monomer design) .

  • Avoid Pitfalls : Do not overinterpret preliminary data; flag hypotheses requiring validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.